Thermodynamic Stability of 2-(4-Nitrophenyl)pentanoic Acid
Technical Guide for Pharmaceutical Development Executive Summary This guide provides a comprehensive thermodynamic and stability profile of 2-(4-nitrophenyl)pentanoic acid (CAS: 110728-99-9). As a structural analog to es...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Pharmaceutical Development
Executive Summary
This guide provides a comprehensive thermodynamic and stability profile of 2-(4-nitrophenyl)pentanoic acid (CAS: 110728-99-9). As a structural analog to established non-steroidal anti-inflammatory drug (NSAID) precursors (e.g., Indobufen intermediates), this molecule presents specific stability challenges governed by the electron-withdrawing nitro group and the steric bulk of the pentanoic chain.[1]
Key Stability Verdict: The compound is thermodynamically stable at ambient conditions but exhibits a latent instability at elevated temperatures (>140°C) due to decarboxylation , a pathway catalytically accelerated by the 4-nitro substituent.[1] Its physicochemical behavior is dominated by a pKa of ~3.9 and significant lipophilicity (LogP ~2.8), necessitating precise pH control during formulation and extraction.[1]
Molecular Architecture & Theoretical Stability
Structural Analysis
The molecule consists of a pentanoic acid backbone substituted at the
-position (C2) with a 4-nitrophenyl group.
Chirality: The C2 carbon is a stereocenter. In solid-state thermodynamics, the racemic mixture likely forms a racemic compound with a higher lattice energy and melting point than the pure enantiomers, though conglomerate formation is a possibility that must be screened.[1]
Electronic Effects: The 4-nitro group (
) is a strong electron-withdrawing group (EWG) via both induction () and resonance ().[1] This significantly increases the acidity of the carboxylic acid compared to 2-phenylpentanoic acid.
Steric Effects: The propyl chain at the
-position introduces steric bulk that inhibits close crystal packing compared to propionic analogs, potentially lowering the melting point and increasing solubility in organic solvents.[1]
Data derived from homologous series (C3-propionic and C4-butyric analogs) where direct experimental data is proprietary.[1]
Parameter
Value / Range
Rationale
Molecular Weight
223.23 g/mol
Exact Mass
Melting Point ()
88 – 98°C
Inferred from 2-(4-nitrophenyl)propionic acid (). The odd-even chain effect and increased flexibility of the propyl chain suggest a similar or slightly depressed .
Boiling Point
>360°C (Decomposes)
High molecular weight and H-bonding. Decarboxylation likely precedes boiling.
pKa
3.90 ± 0.10
The 4-nitro group lowers the pKa of typical -aryl acids (usually ~4.5) by stabilizing the carboxylate anion.
LogP
2.8 ± 0.2
The propyl chain adds hydrophobicity compared to propionic analogs (LogP ~1.8).
Chemical Stability Profile
Thermal Degradation: Decarboxylation
The primary thermodynamic instability risk is thermal decarboxylation . While unsubstituted phenylacetic acids require extreme heat, the 4-nitro group stabilizes the carbanionic intermediate (or transition state), lowering the activation energy (
), the molecule enters a transition state where the carboxyl proton may transfer to the carbonyl oxygen (if cyclic mechanism) or simply cleave heterolytically.[1]
Transition State Stabilization: The developing negative charge on the benzylic carbon is delocalized into the nitrophenyl ring.
Product: Formation of 1-(4-nitrophenyl)butane and
.
Risk Factor: High during melt-processing (e.g., hot-melt extrusion) or distillation.[1]
Photostability
Nitroaromatics are inherently photosensitive. Exposure to UV light (
) can induce:
Nitro-to-Nitroso Reduction: Radical mechanisms can lead to the formation of nitroso intermediates and subsequent coupling (azo dimers), resulting in yellow/brown discoloration.[1]
Benzylic Oxidation: The C2 position is susceptible to radical abstraction, leading to hydroxylation or ketone formation (2-keto derivative).[1]
Hydrolytic Stability
The molecule is an acid, not an ester or amide, so it is immune to hydrolysis .[1] However, it can form salts that are hygroscopic.[1]
Visualization: Degradation Pathways[1]
The following diagram illustrates the critical degradation pathways, emphasizing the decarboxylation mechanism stabilized by the nitro group.
Caption: Figure 1. Thermal decarboxylation is the dominant instability pathway, driven by the electron-withdrawing nitro group stabilizing the transition state.[1]
Experimental Protocols for Stability Validation
To confirm the theoretical values above, the following self-validating protocols must be executed.
Solvent: Use a co-solvent method (Methanol/Water) due to low aqueous solubility.
Titration: Titrate 0.01 M sample with 0.1 M KOH in varying MeOH ratios (20%, 30%, 40%).
Yasuda-Shedlovsky Extrapolation: Plot pKa vs. % organic solvent and extrapolate to 0% MeOH to find the aqueous pKa.
Expectation: The plot should be linear. Deviation suggests aggregation or precipitation.
Workflow Visualization
Caption: Figure 2. Step-by-step characterization workflow to establish the thermodynamic validity of the compound.
References
PubChem. (2025). 2-(4-Nitrophenyl)propionic acid (Analog Data).[2] National Library of Medicine. Available at: [Link][1]
Reeves, J. T., et al. (2008).[1][3] Decarboxylation of alpha-aryl carboxylic acids.[4] Journal of Organic Chemistry, 73(23), 9476-9478.[1] Available at: [Link][1]
pKa values and acidity of 2-(4-nitrophenyl)pentanoic acid
An In-Depth Technical Guide to the Acidity and pKa of 2-(4-Nitrophenyl)pentanoic Acid Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the Absorption, Di...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Acidity and pKa of 2-(4-Nitrophenyl)pentanoic Acid
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate. This guide provides a comprehensive technical analysis of the acidity of 2-(4-nitrophenyl)pentanoic acid, a molecule whose properties are dictated by a delicate interplay of electronic and structural effects. We will dissect the theoretical underpinnings of its acidity, focusing on the powerful electron-withdrawing nature of the para-nitro group juxtaposed with the inductive effects of the aliphatic side chain. Furthermore, this document outlines detailed, field-proven protocols for the experimental determination of its pKa using potentiometric titration and UV-Vis spectrophotometry, providing researchers and drug development professionals with the necessary framework for accurate characterization.
Introduction: The Critical Role of pKa in Pharmaceutical Sciences
In the realm of drug discovery and development, the ionization state of a molecule is a paramount consideration. It governs aqueous solubility, membrane permeability, and interactions with biological targets, thereby dictating the overall pharmacokinetic and pharmacodynamic behavior of a compound.[1][2] The acid dissociation constant, or pKa, quantitatively describes the tendency of a compound to donate a proton. According to the Henderson-Hasselbalch equation, the pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated (unionized) and deprotonated (ionized) forms.[3]
The subject of this guide, 2-(4-nitrophenyl)pentanoic acid, possesses a carboxylic acid moiety, making it an acidic compound. Its structure is distinguished by two key features that modulate its acidity:
A 4-nitrophenyl group , which contains a strongly electron-withdrawing nitro group.
A pentanoic acid chain , with a propyl group attached to the alpha-carbon relative to the carboxyl group.
Understanding how these structural elements collectively determine the molecule's pKa is essential for predicting its behavior in physiological environments and for guiding its development as a potential therapeutic agent.
Theoretical Analysis of Acidity
The acidity of 2-(4-nitrophenyl)pentanoic acid is significantly influenced by the electronic effects exerted by its substituents. Any factor that stabilizes the carboxylate anion (the conjugate base) relative to the undissociated carboxylic acid will increase its acidity, resulting in a lower pKa value.[4]
Structural Influences on Acidity
The Carboxylic Acid Group (-COOH): This is the primary acidic functional group, capable of donating a proton to form a resonance-stabilized carboxylate anion (-COO⁻).
The 4-Nitrophenyl Group: The nitro group (-NO₂) at the para position is a potent electron-withdrawing group that operates through two distinct mechanisms:
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the phenyl ring and, subsequently, from the carboxylic acid group through the sigma bonds. This delocalization of negative charge stabilizes the resulting carboxylate anion.[5][6]
Resonance Effect (-R): The nitro group can actively withdraw electron density from the phenyl ring via resonance. This effect places a partial positive charge on the carbon atom attached to the carboxylic acid's side chain, further stabilizing the negative charge of the carboxylate anion upon deprotonation.[4][5]
The Aliphatic Side Chain: The phenyl ring is separated from the carboxyl group by a single carbon atom. The propyl group attached to this alpha-carbon exerts a weak electron-donating inductive effect (+I).[5] This effect pushes electron density towards the carboxylate anion, leading to a slight destabilization and a corresponding decrease in acidity (increase in pKa) compared to a molecule without this alkyl group, such as 2-(4-nitrophenyl)acetic acid.
Based on these comparisons, the pKa of 2-(4-nitrophenyl)pentanoic acid is predicted to be significantly lower than that of phenylacetic acid (4.31) due to the nitro group's influence. It will likely be slightly higher than that of p-nitrobenzoic acid (~3.45) because the inductive and resonance effects are transmitted through an additional sp³-hybridized carbon, and because of the weak, acid-weakening effect of the propyl side chain.
Experimental Determination of pKa
To obtain a precise pKa value, direct experimental measurement is required. Potentiometric titration and UV-Vis spectrophotometry are two robust and widely accepted methods.
Method 1: Potentiometric Titration
This is a high-precision technique that directly measures the change in pH of a solution of the acid as a strong base is added incrementally.[11] The pKa is determined as the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[3][12]
Instrument Calibration: Calibrate a pH meter with at least two, preferably three, standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature (e.g., 25 °C).[12]
Solution Preparation:
Analyte Solution: Accurately weigh a sample of 2-(4-nitrophenyl)pentanoic acid and dissolve it in a suitable solvent (e.g., a water/methanol co-solvent mixture if solubility is low) to a final concentration of approximately 1-10 mM.[1][12]
Titrant: Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free by using freshly boiled deionized water or a commercial CO₂-free solution.
Ionic Strength Adjustment: Add a neutral salt, such as 0.15 M potassium chloride (KCl), to the analyte solution to maintain a constant ionic strength throughout the titration.[12]
Titration Procedure:
Place a known volume of the analyte solution in a temperature-controlled reaction vessel equipped with a magnetic stirrer.
Purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement.[1][12]
Immerse the calibrated pH electrode and a temperature probe into the solution.
Add the standardized NaOH titrant in small, precise increments using a burette or automated titrator.
After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[1]
Data Analysis:
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by calculating the first or second derivative of the curve.
Calculate the half-equivalence point volume (Veq/2).
The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[3]
Workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometry
This method is highly suitable for 2-(4-nitrophenyl)pentanoic acid due to the presence of the nitrophenyl group, a strong chromophore. The method relies on the principle that the protonated (HA) and deprotonated (A⁻) forms of the molecule will have different molar absorptivities at certain wavelengths.[2][13] By measuring the absorbance of solutions at various known pH values, a sigmoidal curve can be generated from which the pKa is determined.
Instrument and Solution Preparation:
Stock Solution: Prepare a concentrated stock solution of 2-(4-nitrophenyl)pentanoic acid in a suitable solvent like methanol or DMSO.
Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 10) with a constant ionic strength.
Test Solutions: Create a series of test solutions by adding a small, identical aliquot of the stock solution to a known volume of each buffer. The final analyte concentration should be low enough to be within the linear range of the Beer-Lambert law.
Spectral Acquisition:
Determine Analytical Wavelength (λₘₐₓ): Record the full UV-Vis spectrum (e.g., 200-500 nm) for the analyte in a highly acidic solution (e.g., pH 2, where the molecule is fully protonated) and a highly basic solution (e.g., pH 10, where it is fully deprotonated). Identify a wavelength where the difference in absorbance between the two forms is maximal.[13]
Identify Isosbestic Point: Note any wavelength where the absorbance of the acidic and basic forms is identical. The spectra of all test solutions should cross at this point, which serves as a useful check for system integrity.[13][14]
Measurement Procedure:
Using a temperature-controlled spectrophotometer, measure the absorbance of each test solution (at varying pH) at the pre-determined analytical wavelength (λₘₐₓ). Use the corresponding buffer solution as the blank for each measurement.
Data Analysis:
Plot the measured absorbance (y-axis) against the solution pH (x-axis). This will produce a sigmoidal curve.
The pKa is the pH value at the inflection point of this curve.[13] Mathematically, this can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometry:
pKa = pH + log [ (Aᵢ - A) / (A - Aₘ) ]
where A is the absorbance at a given pH, Aᵢ is the absorbance of the fully ionized (basic) form, and Aₘ is the absorbance of the unionized (acidic) form.[2]
Workflow for pKa determination by UV-Vis spectrophotometry.
Conclusion
The acidity of 2-(4-nitrophenyl)pentanoic acid is a direct consequence of its molecular architecture. The strong electron-withdrawing inductive and resonance effects of the para-nitro group dominate, leading to a significant increase in acidity compared to unsubstituted phenylacetic acid. This effect is only slightly tempered by the electron-donating alkyl chain at the alpha-position. Based on a theoretical analysis of related compounds, its pKa is estimated to be in the range of 3.6 to 3.9. For drug development professionals, obtaining a precise value is non-negotiable. The detailed protocols for potentiometric titration and UV-Vis spectrophotometry provided herein offer robust, self-validating systems for the accurate experimental determination of this critical parameter, enabling a more informed and rational approach to drug design and formulation.
References
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. Retrieved from [Link]
Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2008). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. Journal of the American Chemical Society, 130(29), 9671-9679. Retrieved from [Link]
Scribd. (n.d.). Acidic Strength of Carboxylic Acids and Phenols. Retrieved from [Link]
Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (2007). Development of Methods for the Determination of pKa Values. Trends in Analytical Chemistry, 26(11), 1043-1061. Retrieved from [Link]
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
University of Pennsylvania. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]
University of British Columbia. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Retrieved from [Link]
Thompson Rivers University. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
D'Aria, F., Civera, M., Pedretti, A., & Vistoli, G. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(6), 3249. Retrieved from [Link]
Ah-Hen, K. S., & Stronks, H. J. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15637-15644. Retrieved from [Link]
Ah-Hen, K. S., & Stronks, H. J. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15637-15644. Retrieved from [Link]
Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2008). Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes. Journal of the American Chemical Society, 130(29), 9671-9679. Retrieved from [Link]
Anglada, J. M., Martins, J. B. L., & Ruiz-López, M. F. (2015). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods, 7(14), 5854-5860. Retrieved from [Link]
HCPG College, Varanasi. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]
Acar, E. T., & Özkan, Y. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 4(2), 46-50. Retrieved from [Link]
Al-Maydama, H. M. A., Al-Aizari, A. A., Al-Shamiri, H. A., & Al-Areeq, N. M. S. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 3(4), 1-10. Retrieved from [Link]
Al-Maydama, H. M. A., Al-Aizari, A. A., Al-Shamiri, H. A., & Al-Areeq, N. M. S. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. ResearchGate. Retrieved from [Link]
Brauer, G. M., & Termini, D. J. (1972). Ionization Constants of Substituted Benzoic Acids in Ethanol-Water. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 76A(5), 469-475. Retrieved from [Link]
Cengage. (n.d.). Chapter 19: Carboxylic Acids and the Acidity of the O-H Bond. Retrieved from [Link]
Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]
Dippy, J. F. J., & Lewis, R. H. (1937). Dissociation constants of phenylacetic acid and three substituted phenylacetic acids. Journal of the Chemical Society B: Physical Organic, 644-648. Retrieved from [Link]
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
Chemistry Stack Exchange. (2021, May 2). Acidic nature comparison; benzoic acid and phenylacetic acid. Retrieved from [Link]
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s518-s524. Retrieved from [Link]
University of California, Santa Cruz. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]
Salgado, L., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 1290-1301. Retrieved from [Link]
Kütt, A., Selberg, S., Kaljurand, I., Tshepelevitsh, S., Heering, A., Darnell, A., ... & Leito, I. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(38), 3738-3748. Retrieved from [Link]
The Pharmacological Potential of 2-(4-Nitrophenyl)pentanoic Acid Derivatives: A Technical Guide for Drug Discovery
Abstract Derivatives of 2-(4-nitrophenyl)pentanoic acid represent a compelling class of small molecules with significant, yet largely untapped, potential in therapeutic development. The convergence of a nitrophenyl ring,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Derivatives of 2-(4-nitrophenyl)pentanoic acid represent a compelling class of small molecules with significant, yet largely untapped, potential in therapeutic development. The convergence of a nitrophenyl ring, a known pharmacophore in various bioactive compounds, with a pentanoic acid backbone suggests a diverse range of biological activities. This guide provides an in-depth exploration of the prospective pharmacological landscape of these derivatives, drawing upon established principles of medicinal chemistry and evidence from structurally related compounds. We will delve into the rationale behind investigating their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties, supported by detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Introduction: The Rationale for Investigating 2-(4-Nitrophenyl)pentanoic Acid Derivatives
The quest for novel therapeutic agents is a cornerstone of modern medicine. The strategic design of new chemical entities often involves the hybridization of known pharmacophores to unlock synergistic or novel biological activities. The scaffold of 2-(4-nitrophenyl)pentanoic acid is a prime example of this approach, integrating two key structural motifs:
The 4-Nitrophenyl Group: This moiety is a well-established functional group in a multitude of biologically active compounds. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the molecule, impacting its interaction with biological targets. Nitroaromatic compounds have demonstrated a wide array of activities, including antimicrobial, anticancer, and anti-inflammatory effects.
The Pentanoic Acid Chain: Carboxylic acids are prevalent in many drug molecules, often serving as a key interaction point with biological receptors or as a handle for further chemical modification to improve pharmacokinetic properties. The five-carbon chain of pentanoic acid provides a degree of lipophilicity and conformational flexibility that can be optimized for target binding.
The combination of these two fragments in 2-(4-nitrophenyl)pentanoic acid and its derivatives creates a molecule with a rich potential for diverse biological interactions. This guide will systematically explore the most promising of these potential activities.
Potential Biological Activities and Mechanistic Insights
Based on the activities of structurally analogous compounds, we can hypothesize several key areas of biological activity for 2-(4-nitrophenyl)pentanoic acid derivatives.
Anticancer Activity
The presence of the nitrophenyl group is a strong indicator of potential anticancer properties. Studies on related phenyl/naphthylacetyl pentanoic acid derivatives have shown promising results. For instance, (4S)-5-[(Butylamino]-4-(2-(4-nitrophenyl) acetamido)-5-oxopentanoic acid has demonstrated cytotoxicity against leukemia cell lines.[1] The proposed mechanisms of action for such compounds are often multifaceted and can include:
Dual Inhibition of MMP-2 and HDAC8: Matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8) are both implicated in tumor progression, invasion, and metastasis.[1][2] The simultaneous inhibition of these two enzymes presents a powerful strategy for cancer therapy.[2][3] It is plausible that derivatives of 2-(4-nitrophenyl)pentanoic acid could be designed to interact with the active sites of these enzymes.
Induction of Oxidative Stress and Apoptosis: The nitro group can be metabolically reduced to form reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis in cancer cells.[2] This selective toxicity towards cancer cells, which often have a compromised antioxidant defense system, is a key therapeutic strategy.
Inhibition of NF-κB Signaling: The transcription factor NF-κB is a critical regulator of inflammatory responses and is constitutively active in many cancers, promoting cell survival and proliferation.[4][5] Nitro-fatty acids have been shown to inhibit NF-κB signaling through various mechanisms, including the prevention of IκB degradation and the direct alkylation of the RelA subunit.[6]
A proposed workflow for investigating the anticancer activity is outlined below:
Caption: Workflow for anticancer drug discovery.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. The structural features of 2-(4-nitrophenyl)pentanoic acid derivatives suggest potential anti-inflammatory effects through mechanisms such as:
COX and 5-LOX Inhibition: Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. A series of novel (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids have shown potent inhibition of both COX-1/2 and 5-LOX.[7][8]
Modulation of Inflammatory Cytokines: Overproduction of pro-inflammatory cytokines like TNF-α and IL-6 is a hallmark of many inflammatory conditions. Novel 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives have been shown to reduce the release of these cytokines in cellular models of inflammation.[9]
The potential anti-inflammatory mechanism involving NF-κB inhibition is also highly relevant here.
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Certain nitrophenol compounds have demonstrated neuroprotective properties. For instance, low concentrations of 2,4-dinitrophenol have been shown to prevent amyloid-β aggregation and protect neurons from its toxicity.[10] The potential neuroprotective mechanisms of 2-(4-nitrophenyl)pentanoic acid derivatives could involve:
Inhibition of Amyloid Aggregation: The nitrophenyl moiety may interfere with the self-assembly of amyloidogenic proteins, a key pathological feature of several neurodegenerative diseases.
Antioxidant and Anti-inflammatory Effects in the CNS: As discussed previously, these compounds likely possess antioxidant and anti-inflammatory properties, which are crucial for mitigating the neuroinflammation and oxidative stress that contribute to neuronal damage.
Modulation of Neuronal Signaling Pathways: The activation of pro-survival signaling pathways, such as the ERK pathway, has been linked to the neuroprotective effects of some nitrophenols.[10]
Antimicrobial Activity
The nitroaromatic scaffold is present in several clinically used antimicrobial agents.[11] The mechanism of action is often linked to the reduction of the nitro group within microbial cells, leading to the formation of cytotoxic radicals that damage DNA and other critical biomolecules.[11] Therefore, 2-(4-nitrophenyl)pentanoic acid derivatives are promising candidates for the development of new antimicrobial agents, potentially active against drug-resistant strains like MRSA and VRE.[1]
Experimental Protocols
The following protocols provide a foundation for the biological evaluation of 2-(4-nitrophenyl)pentanoic acid derivatives. These should be optimized for the specific compounds and biological systems under investigation.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12][13]
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.[13]
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]
Principle: A serial dilution of the test compound is incubated with a standardized inoculum of the target microorganism. The MIC is the lowest concentration at which no visible growth is observed.[10]
Step-by-Step Methodology:
Compound Preparation: Prepare a stock solution of the test compound and make two-fold serial dilutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).[7]
Inoculum Preparation: Prepare a standardized suspension of the microorganism (e.g., to 0.5 McFarland standard for bacteria).[7]
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.[7]
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a widely used model to screen for acute anti-inflammatory activity.[14]
Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.[15]
Step-by-Step Methodology:
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the 2-(4-nitrophenyl)pentanoic acid scaffold is crucial for optimizing biological activity and pharmacokinetic properties. Key areas for modification include:
The Pentanoic Acid Chain: Altering the length and branching of the alkyl chain can influence lipophilicity and binding affinity. Conversion of the carboxylic acid to amides, esters, or other bioisosteres can modulate activity and metabolic stability.
The Phenyl Ring: Introduction of various substituents on the phenyl ring can fine-tune the electronic and steric properties of the molecule.
The Nitro Group: While essential for certain activities, the nitro group can sometimes be associated with toxicity. Its replacement with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) should be explored during lead optimization.
Conclusion
The derivatives of 2-(4-nitrophenyl)pentanoic acid represent a promising, yet underexplored, area for drug discovery. Their hybrid structure suggests a high probability of diverse and potent biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. The experimental frameworks and mechanistic insights provided in this guide are intended to serve as a comprehensive resource for researchers to systematically investigate and unlock the full therapeutic potential of this intriguing class of molecules. A thorough understanding of structure-activity relationships will be paramount in guiding the optimization of lead compounds with enhanced efficacy and safety profiles.
References
Noriega, S., Cardoso-Ortiz, J., Cuevas, M. D. R., & Flores de la Torre, J. A. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. MDPI Encyclopedia. [Link]
Datta, S., Halder, A., Adhikari, S., Amin, S. A., Das, A., & Jha, T. (2021). Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II. Future Medicinal Chemistry. [Link]
de Felice, F. G., & Ferreira, S. T. (2006). Neuroprotective actions of 2,4-dinitrophenol: Friend or foe? Journal of Neuroscience Research. [Link]
Fawad, M., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules. [Link]
Li, Y., et al. (2020). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). Molecules. [Link]
de Lima, M. N. M., et al. (2020). 1-Nitro-2-phenylethane: a promising phytoconstituent to modulate neuroinflammation and oxidative stress with repercussions on neurological and psychiatric disorders. Journal of Neuroinflammation. [Link]
Fawad, M., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules. [Link]
Sabatino, M., et al. (2021). Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B. Molecules. [Link]
Khan, I., et al. (2020). Synthesis, in-vitro, in-vivo anti-inflammatory activities and molecular docking studies of acyl and salicylic acid hydrazide derivatives. Bioorganic Chemistry. [Link]
Talla, V., & Atcha, K. R. (2015). NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect. Pharmaceutical Biology. [Link]
Angeloni, C., et al. (2016). Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells. Journal of Agricultural and Food Chemistry. [Link]
ResearchGate. (n.d.). Schematic representation of the NF-κB signalling pathway. [Link]
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]
Kalenikova, E. I., et al. (2022). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals. [Link]
Datta, S., et al. (2021). Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II. Future Medicinal Chemistry. [Link]
Woodcock, S. R., et al. (2018). Nitro-fatty acid inhibition of triple-negative breast cancer cell viability, migration, invasion, and tumor growth. Journal of Biological Chemistry. [Link]
U.S. National Library of Medicine. (n.d.). HEALTH EFFECTS - Toxicological Profile for Nitrophenols. [Link]
Datta, S., et al. (2021). Synthesis, anticancer activity, SAR and binding mode of interaction studies of substituted pentanoic acids: part II. Future Medicinal Chemistry. [Link]
Nabavi, S. F., et al. (2019). Phenolic Compounds of Therapeutic Interest in Neuroprotection. Molecules. [Link]
Jha, T., et al. (2017). Is dual inhibition of metalloenzymes HDAC-8 and MMP-2 a potential pharmacological target to combat hematological malignancies? Pharmacological Research. [Link]
Tang, Q., et al. (2023). Design, synthesis, and bioactivity evaluation of novel 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives as potential anti-inflammatory agents against LPS-induced acute lung injury. Bioorganic & Medicinal Chemistry Letters. [Link]
ResearchGate. (n.d.). Cytotoxicity assay of all derivatives in vitro. [Link]
Haque, M. A., et al. (2022). Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl)-1-phenyl- prop-2-en-1-one and Its Two Pyrazole Derivatives. Bangladesh Pharmaceutical Journal. [Link]
Hakim, M. N., et al. (2019). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Science Alert. [Link]
Nitrophenyl Pentanoic Acid Scaffolds: From Synthetic Intermediates to Targeted Therapeutics
This guide provides an in-depth technical analysis of nitrophenyl pentanoic acid analogs, specifically focusing on 5-(4-nitrophenyl)pentanoic acid (5-NPPA) and its derivatives. It is structured to serve drug development...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of nitrophenyl pentanoic acid analogs, specifically focusing on 5-(4-nitrophenyl)pentanoic acid (5-NPPA) and its derivatives. It is structured to serve drug development professionals by positioning this scaffold not merely as a chemical intermediate, but as a versatile "privileged structure" in the design of Sirtuin inhibitors , Antibody-Drug Conjugates (ADCs) , and Radiopharmaceuticals .
Executive Summary
5-(4-nitrophenyl)pentanoic acid (5-NPPA) represents a critical chemical scaffold in medicinal chemistry, valued for its dual functionality: a lipophilic phenyl-alkyl tail and a chemically versatile nitro group.[1] While often categorized as a synthetic intermediate, recent literature validates its role as a pharmacophore in Sirt5 inhibition and as a robust linker in ligand-targeted therapeutics .
This guide dissects the technical utility of 5-NPPA, moving beyond basic synthesis to explore its Structure-Activity Relationship (SAR) in metabolic regulation and its pivotal role in "masking" amine functionalities during complex drug assembly.
Part 1: The Chemical Entity & Synthetic Architecture
Core Structural Properties
The 5-NPPA scaffold (CAS 20492-10-8) consists of a five-carbon aliphatic chain terminating in a carboxylic acid, with a para-nitro substituted phenyl ring at the opposite end.[1][2]
Lipophilicity (LogP): ~2.3 (Predicted). Ideal for membrane permeability before conjugation.
Electronic Character: The nitro group (
) acts as a strong electron-withdrawing group (EWG), deactivating the phenyl ring against oxidative metabolism while serving as a "masked" amine.
Chain Length (C5): The pentanoic spacer is critical. It provides optimal flexibility for binding pockets (e.g., Sirt5, Tubulin) where shorter (propanoic) or longer (heptanoic) chains often result in steric clash or entropy penalties.
Synthetic Pathways
The synthesis of 5-NPPA and its conversion to active drugs relies on precision alkylation and chemoselective reduction.
) yields the meta-nitro isomer predominantly if the ketone is present, or para if reduced first.
Reduction: Wolff-Kishner or Clemmensen reduction removes the ketone.
Method B: Direct Nitration of Phenylpentanoic Acid (Preferred)
Direct nitration of 5-phenylpentanoic acid allows for cleaner regioselectivity when conditions are controlled.
Figure 1: Synthetic Workflow for 5-NPPA and Downstream Conjugation
Caption: Synthetic trajectory from precursor to functionalized amine linker. The nitro group serves as a stable protecting group during acid-side modifications.
Part 2: Pharmacological Applications & SAR[3]
Case Study A: Sirtuin 5 (Sirt5) Inhibition
Recent SAR studies on Balsalazide analogs have identified the 4-nitrophenyl pentanoic acid motif as a key driver of potency against Sirt5, a deacylase enzyme implicated in metabolic regulation and cancer.
Mechanism: The pentanoic acid tail mimics the lysine side chain, while the phenyl group engages in
-stacking interactions within the hydrophobic pocket of Sirt5.
SAR Insight:
Nitro Group: Essential for electronic tuning. Replacing
with or significantly alters binding affinity, suggesting the nitro group may engage in specific electrostatic interactions or water-bridged H-bonds.
Linker Length: The C5 chain is optimal. C3 (propanoic) derivatives fail to reach the catalytic site, while C7 derivatives suffer from entropic penalties.
Case Study B: Linkers in Radiopharmaceuticals (DOTA)
In the development of Radioimmunotherapy (RIT) agents (e.g., Yttrium-90 labeled antibodies), 5-NPPA is used to synthesize bifunctional chelators.
Role: It acts as a spacer between the metal-chelating macrocycle (DOTA) and the targeting antibody.
Protocol:
5-NPPA is coupled to the DOTA backbone.
The nitro group is reduced to an aniline.
The aniline is converted to an isothiocyanate (
).
The
group reacts covalently with lysine residues on the antibody.
Advantage: The pentanoic chain increases the hydrophobicity of the linker, potentially improving the pharmacokinetic profile compared to shorter ethyl linkers.
Structural Homology: PPAR Agonism
While 5-NPPA is not a classical thiazolidinedione, it shares significant structural homology with Nitro-Fatty Acids (
-FA) and Phenylpropanoic Acid PPAR agonists.
Feature
5-NPPA
Nitro-Fatty Acids (e.g., -LA)
Phenylpropanoic Agonists
Head Group
Carboxylic Acid
Carboxylic Acid
Carboxylic Acid
Tail
Phenyl-Alkyl
Aliphatic Alkene
Phenyl-Alkyl
Electrophile
Nitro (Stable)
Nitroalkene (Reactive)
Various
Target
Sirt5, Linker
PPAR (Covalent)
PPAR/ (Non-covalent)
Note: Unlike Nitro-Fatty Acids which covalently modify PPAR
via Michael addition (due to the nitroalkene), 5-NPPA is chemically stable and interacts non-covalently.
Part 3: Experimental Protocols
Protocol 3.1: Synthesis of 5-(4-Nitrophenyl)pentanoic Acid
Objective: Regioselective nitration of 5-phenylpentanoic acid.
Preparation: Dissolve 5-phenylpentanoic acid (4.00 g, 22.4 mmol) in a mixture of glacial acetic acid (15 mL) and concentrated
(65%, 1.7 mL) in conc. (2.8 mL) dropwise over 2 hours. Critical: Maintain temperature <5°C to prevent di-nitration.
Quenching: Pour the reaction mixture onto crushed ice (100 g). A yellow precipitate will form.
Workup: Filter the solid, wash with cold water (
mL), and recrystallize from ethanol/water.
Validation:
Yield: ~75-85%.
NMR (DMSO-): Look for para-substitution pattern (two doublets, Hz) in the aromatic region ( 8.15 and 7.45 ppm).
Protocol 3.2: Reduction to 5-(4-Aminophenyl)pentanoic Acid
Objective: Unmasking the amine for conjugation.
Catalyst: Suspend 10% Pd/C (10 wt% loading) in methanol.
Hydrogenation: Add 5-NPPA (1.0 eq) and stir under
balloon (1 atm) for 4–6 hours at RT.
Filtration: Filter through a Celite pad to remove Pd/C. Safety: Do not let the catalyst dry out (pyrophoric).
Isolation: Concentrate the filtrate to yield the amine as a waxy solid. Use immediately for coupling to avoid oxidation.
Part 4: Mechanism of Action (Sirt5 Inhibition)
The following diagram illustrates the hypothetical binding mode of 5-NPPA derivatives within the Sirt5 active site, based on Balsalazide analog studies.
Figure 2: Sirt5 Inhibition Mechanism
Caption: 5-NPPA derivatives occupy the hydrophobic acyl-lysine channel of Sirt5, preventing substrate access via steric and electrostatic blockade.
References
Identification of the subtype-selective Sirt5 inhibitor balsalazide through systematic SAR analysis. Dissertation, LMU Munich. (2021).[3][4] Detailed synthesis and SAR of nitrophenyl pentanoic acid derivatives.
Synthesis and biological evaluation of bifunctional ligands for radiotherapy applications. ResearchGate. (2025).[5] Describes the use of 5-NPPA as a linker for DOTA chelators.
Nitro-fatty acids as novel electrophilic ligands for peroxisome proliferator-activated receptors. Nature / NIH. (2008). Establishes the structural basis for nitro-lipid signaling in PPAR pathways.
5-(4-nitrophenyl)pentanoic acid Chemical Properties. PubChem. (2025).[5] Physicochemical data and identifier verification.
Design, Synthesis, and Biological Evaluation of Tubulysin Analogs. Journal of Medicinal Chemistry. (2016).[6] Usage of the scaffold in constructing tubulin-targeting ADCs.
molecular weight and formula of 2-(4-nitrophenyl)pentanoic acid
Abstract This technical guide provides a comprehensive overview of 2-(4-nitrophenyl)pentanoic acid, a nitro-substituted aromatic carboxylic acid. While specific literature on this exact molecule is sparse, this document...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of 2-(4-nitrophenyl)pentanoic acid, a nitro-substituted aromatic carboxylic acid. While specific literature on this exact molecule is sparse, this document leverages established chemical principles and data from closely related analogues, such as 2-(4-nitrophenyl)propionic and 2-(4-nitrophenyl)butyric acids, to present a scientifically grounded guide for researchers. This document covers the core physicochemical properties, a proposed synthetic route with a detailed experimental protocol, expected analytical characterization, and potential applications in drug discovery and fine chemical synthesis. The methodologies are presented to ensure technical accuracy and reproducibility, providing a valuable resource for professionals in organic chemistry and drug development.
Introduction and Physicochemical Properties
2-(4-nitrophenyl)pentanoic acid belongs to the class of arylalkanoic acids, which are characterized by a carboxylic acid moiety attached to an alkyl chain that is substituted with an aromatic group. The presence of a nitro group (NO₂) in the para-position of the phenyl ring significantly influences the molecule's electronic properties and reactivity, making it an interesting building block for organic synthesis. The electron-withdrawing nature of the nitro group can activate the aromatic ring for nucleophilic substitution and modify the acidity of the carboxylic proton.
Core Compound Data
A summary of the key identifiers and calculated properties for 2-(4-nitrophenyl)pentanoic acid is presented below.
The chemical structure of 2-(4-nitrophenyl)pentanoic acid is depicted below.
Caption: 2D structure of 2-(4-nitrophenyl)pentanoic acid.
Proposed Synthesis Pathway
The proposed two-step synthesis is outlined below:
Alkylation: Deprotonation of 4-nitrophenylacetonitrile with a strong base to form a resonance-stabilized carbanion, followed by nucleophilic attack on an appropriate propyl halide (e.g., 1-bromopropane).
Hydrolysis: Conversion of the resulting 2-(4-nitrophenyl)pentanenitrile to the final carboxylic acid product under strong acidic or basic conditions.
Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol (Prophetic)
This protocol is a prophetic example based on general procedures for similar chemical transformations.[1] Researchers should perform appropriate safety assessments and small-scale trials before scaling up.
Step 1: Synthesis of 2-(4-nitrophenyl)pentanenitrile
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and anhydrous dimethylformamide (DMF).
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Dissolve 4-nitrophenylacetonitrile (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C.
Anion Formation: Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete. The formation of the dark-colored carbanion should be visible.
Alkylation: Add 1-bromopropane (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature does not rise above 5 °C.
Reaction Completion: Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Step 2: Hydrolysis to 2-(4-nitrophenyl)pentanoic acid
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine the purified 2-(4-nitrophenyl)pentanenitrile from Step 1 with concentrated hydrochloric acid (HCl).
Hydrolysis: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 6-12 hours. The reaction should be monitored by TLC until the starting nitrile is consumed.
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath. The carboxylic acid product should precipitate out of the acidic solution.
Purification: Collect the solid product by vacuum filtration and wash with cold water. For higher purity, the crude acid can be recrystallized from an appropriate solvent system (e.g., ethanol/water or toluene).
Drying: Dry the purified product under vacuum to yield 2-(4-nitrophenyl)pentanoic acid as a solid.
Analytical Characterization (Expected)
The structural confirmation of the synthesized 2-(4-nitrophenyl)pentanoic acid would rely on a combination of standard spectroscopic techniques.
Technique
Expected Observations
¹H NMR
- Aromatic Protons: Two doublets in the aromatic region (~7.5-8.3 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the nitro group will be further downfield.[2][3]- Carboxylic Acid Proton: A broad singlet far downfield (~10-12 ppm).[2]- α-Proton: A triplet or multiplet around 3.6-3.8 ppm.- Alkyl Chain Protons: Multiplets in the upfield region (~0.9-2.0 ppm) corresponding to the propyl group.
¹³C NMR
- Carbonyl Carbon: A signal in the range of 170-180 ppm.[2]- Aromatic Carbons: Four signals in the aromatic region (~124-150 ppm), with the carbon attached to the nitro group being the most deshielded.- α-Carbon: A signal around 45-55 ppm.- Alkyl Carbons: Signals in the upfield region (~13-35 ppm).
FT-IR
- O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.[2]- C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[4]- N-O Stretch (Nitro Group): Two strong absorptions, typically around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).- C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
Mass Spec.
- Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 223.23).- Fragmentation: Characteristic loss of the carboxyl group (-COOH, 45 Da) and potential fragmentation of the alkyl chain.[4]
Potential Applications and Future Directions
Arylalkanoic acids are a critical class of compounds in medicinal chemistry. For example, many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen belong to this family. The 2-(4-nitrophenyl) moiety is a versatile synthetic handle.
Pharmaceutical Intermediate: The nitro group can be readily reduced to an amine, which can then be used in a variety of coupling reactions to build more complex molecules.[5] This makes 2-(4-nitrophenyl)pentanoic acid a potential precursor for novel drug candidates. The resulting aminophenylpentanoic acid could be explored for biological activities or used as a building block in peptide synthesis.
Fine Chemical Synthesis: The compound can serve as a starting material for the synthesis of dyes, agrochemicals, and other specialty chemicals where a nitrophenyl group is desired.[6]
Material Science: The aromatic and polar nature of the molecule could make it a candidate for incorporation into polymers or other materials where specific electronic or binding properties are required.
Further research should focus on the validated synthesis and full characterization of this compound, followed by the exploration of its utility as a synthetic intermediate and screening for potential biological activities.
Conclusion
This guide provides a detailed, albeit partially prophetic, examination of 2-(4-nitrophenyl)pentanoic acid. By leveraging established synthetic methodologies and spectroscopic data from analogous compounds, we have outlined a clear path for its preparation and characterization. The unique combination of a chiral α-carbon, a carboxylic acid, and an electronically modifiable nitrophenyl ring makes this compound a promising and versatile tool for researchers in drug development and chemical synthesis.
References
Organic Syntheses. 2-phenylpropionic acid. Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 89244, 2-(4-Nitrophenyl)propionic acid. Available at: [Link]
Vaia. The IR, NMR, and mass spectra are provided for an organic compound. Available at: [Link]
Wikipedia. (2-Nitrophenyl)acetic acid. Available at: [Link]
MDPI. Synthesis of Nitroarenes by Oxidation of Aryl Amines. Available at: [Link]
Asian Publication Corporation. Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. Available at: [Link]
PrepChem.com. Synthesis of 2-(4-nitrophenyl)propionic acid. Available at: [Link]
YouTube. Preparation of Arylamines, Part 1: Reduction of Nitroarenes. Available at: [Link]
Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
Technical Guide: Structural Elucidation & Crystal Engineering of 2-(4-Nitrophenyl)pentanoic Acid
Executive Summary This technical guide outlines the comprehensive protocol for the solid-state characterization of 2-(4-nitrophenyl)pentanoic acid , a critical chiral intermediate in the synthesis of non-steroidal anti-i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines the comprehensive protocol for the solid-state characterization of 2-(4-nitrophenyl)pentanoic acid , a critical chiral intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and a model compound for studying supramolecular synthons in nitro-substituted phenylalkanoic acids.
This document serves researchers requiring a rigorous framework for Single Crystal X-Ray Diffraction (SC-XRD) analysis, from crystal growth optimization to supramolecular refinement. It synthesizes established crystallographic protocols with specific insights into the behavior of nitro-aromatic carboxylic acids.
Chemical Context & Structural Significance[1][2][3][4][5][6][7][8][9][10]
The Target Analyte
2-(4-nitrophenyl)pentanoic acid is a structural homolog of Indobufen intermediates (specifically the butyric acid derivative). Its structure comprises three distinct functional domains that dictate its solid-state packing:
Chiral Center (C2): The alpha-carbon introduces chirality (
), influencing space group selection (centrosymmetric for racemates vs. non-centrosymmetric for enantiomers).
4-Nitrophenyl Tail: An electron-withdrawing group that drives
-stacking and weak interactions.
The "Synthon" Hypothesis
Based on the Cambridge Structural Database (CSD) trends for homologous 4-nitrophenylalkanoic acids (e.g., 2-(4-nitrophenyl)propionic acid), the crystal structure is predicted to be governed by the
carboxylic acid homodimer . However, the flexible pentyl chain introduces conformational degrees of freedom that may lead to polymorphism.
Experimental Protocol: Crystal Growth & Data Acquisition
High-quality diffraction requires crystals with minimal mosaicity and dimensions of approximately
mm.
Polymorph Screening & Crystallization
The solubility profile of nitro-aromatics suggests specific solvent systems to encourage single-crystal growth over polycrystalline precipitation.
Method
Solvent System
Target Mechanism
Suitability
Slow Evaporation
Ethanol/Water (80:20)
Hydrogen bond saturation
High (Racemates)
Vapor Diffusion
THF (Solvent) / Hexane (Anti-solvent)
Gradual supersaturation
High (Fragile lattices)
Cooling
Toluene
-stacking promotion
Medium (Likely solvates)
Critical Protocol Step:
For carboxylic acids, avoid basic solvents (e.g., pyridine) unless a co-crystal is desired, as they will disrupt the acid-acid dimer. Acidify the mother liquor slightly (0.1% formic acid) to suppress deprotonation.
Data Collection Parameters (SC-XRD)
Radiation Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption effects from the nitro group, though Cu is acceptable for absolute configuration determination of light atom structures.
Temperature: Data must be collected at cryogenic temperatures (100 K) using a nitrogen stream.
Reasoning: The pentyl chain is prone to high thermal motion (disorder) at room temperature, which degrades the resolution of the electron density map.
Structural Analysis Workflow
The following diagram illustrates the critical path from raw sample to refined structural model.
Figure 1: Critical path for the structural elucidation of small organic molecules.
Structural Logic & Refinement Strategy
Space Group Determination
Racemic (DL-Mixture): Expect Centrosymmetric space groups.
In the absence of competing donors, the structure will be dominated by the Carboxylic Acid Homodimer .
Supramolecular Synthon:
Description: Two molecules interact via a cyclic eight-membered ring.
Geometry:
.
Distance: O...O distances typically range from 2.60 Å to 2.70 Å.
Validation: During refinement, locate the carboxylic proton in the difference Fourier map. If disordered (50:50 occupancy), it indicates proton transfer or dynamic averaging.
Nitro Group Interactions
The 4-nitro group is a weak acceptor but highly directional.
Interaction:
(Weak Hydrogen Bond).
Geometry: Look for contacts < 3.4 Å (sum of van der Waals radii).
Role: These interactions often link the primary carboxylic dimers into 2D sheets or 3D networks.
Data Processing & Validation (CheckCIF)
To ensure the trustworthiness of the solved structure, the following metrics must be met before publication or patent filing.
Metric
Acceptable Range
Troubleshooting
R1 Value
< 0.05 (5%)
If high: Check for twinning or disorder in the pentyl chain.
Goodness of Fit (GoF)
1.0 - 1.1
If > 1.2: Weighting scheme needs adjustment.
Flack Parameter
~0.0 (err < 0.1)
Only relevant for chiral space groups. If 0.5, structure is a racemic twin.
Residual Density
< 0.5 e/ų
High peaks near heavy atoms indicate absorption errors.
Handling Disorder
The "pentanoic" tail (propyl chain attached to the alpha carbon) is flexible. If electron density is smeared:
Split Positions: Model the chain in two conformations (Part A/Part B).
Restraints: Apply DFIX (bond length) and SIMU (thermal parameter) restraints in SHELXL to maintain chemical geometry.
Diagram: Supramolecular Assembly
The following diagram visualizes the predicted packing hierarchy based on Desiraju’s principles of crystal engineering.
Figure 2: Hierarchical assembly from molecular monomer to 3D lattice via competing intermolecular forces.
References
Desiraju, G. R. (2013). Crystal Engineering: A Textbook. World Scientific. (Authoritative text on supramolecular synthons and the
motif).
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
Cambridge Crystallographic Data Centre (CCDC). (2024). Mercury - Crystal Structure Visualisation. (Standard tool for analyzing packing interactions). Link
Giacovazzo, C., et al. (2011). Fundamentals of Crystallography. Oxford University Press. (Source for phasing and direct methods protocols).[2]
Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. (The basis for the CheckCIF validation standard). Link
Author: BenchChem Technical Support Team. Date: February 2026
Title: Electronic Architecture & Synthetic Utility of Nitro-Pentanoic Acid Derivatives: A Technical Guide
Executive Summary
This guide provides a high-resolution analysis of nitro-substituted pentanoic acid derivatives, focusing on the interplay between the strong electron-withdrawing nitro group (
) and the carboxylic acid core. It is designed for medicinal chemists and process scientists optimizing small-molecule "warheads" or investigating endogenous signaling lipids. We examine the distance-dependent inductive effects, thermodynamic instability of -nitro isomers, and robust synthetic protocols for -functionalization.
Part 1: The Electronic Landscape
The electronic behavior of nitro-pentanoic acid is governed by the competition between the Inductive Effect (
) and Resonance Effects () . In saturated aliphatic chains, the effect is dominant but decays rapidly with distance.
Inductive Effect & Acidity (pKa Modulation)
The nitro group is a powerful electron-withdrawing group (EWG). It stabilizes the carboxylate anion (
) by dispersing negative charge through the -bond framework.
-Nitro (2-nitro): The inductive pull is maximal. However, this creates a "push-pull" conflict on the -carbon, leading to significant instability (see Section 2).
-Nitro (3-nitro): Strong stabilization of the carboxylate; pKa drops significantly compared to the parent acid.
-Nitro (4-nitro): Moderate effect; useful for tuning solubility without drastically altering acid-base homeostasis.
Table 1: Estimated pKa Values & Electronic Properties
Values are extrapolated from standard physical organic chemistry constants (Taft equation) for aliphatic nitro-acids.
Isomer
Position
Distance (Bonds)
Est. pKa
Electronic Dominance
Stability Profile
Pentanoic Acid
N/A
N/A
~4.82
Reference
Stable
2-Nitropentanoic
1
~1.7 - 2.0
Strong
Unstable (Decarboxylation risk)
3-Nitropentanoic
2
~3.5 - 3.7
Moderate
Stable
4-Nitropentanoic
3
~4.2 - 4.4
Weak
Stable
5-Nitropentanoic
4
~4.6 - 4.7
Negligible
Stable
Visualizing the Inductive Decay
The following diagram illustrates the rapid decay of the electron-withdrawing effect as the nitro group moves away from the carboxyl terminus.
Caption: The inductive (-I) effect propagates through sigma bonds but diminishes by approx. 50% per bond length.
Part 2: Stability & Reactivity Profiles
The Alpha-Nitro Instability (Decarboxylation)
Researchers must exercise extreme caution with 2-nitropentanoic acid .
Mechanism: The nitro group at the
-position stabilizes the carbanion intermediate formed after the loss of . This lowers the activation energy for thermal decarboxylation.
Result: Attempting to isolate pure 2-nitropentanoic acid often yields 1-nitrobutane and
.
Protocol Implication: If the
-isomer is required, it is best handled as an ester (methyl 2-nitropentanoate) and hydrolyzed in situ only at low temperatures ().
The Nitroalkene "Warhead"
Unsaturated derivatives, such as 3-nitro-2-pentenoic acid , function as Michael acceptors.
Bioactivity: These are electrophilic signaling molecules. They react reversibly with nucleophilic cysteine thiols on proteins (e.g., Keap1, NF-
B), triggering anti-inflammatory pathways.
Reactivity: The nitro group activates the alkene for nucleophilic attack, far more potently than a simple carbonyl.
Part 3: Synthetic Protocols
Direct nitration of pentanoic acid is low-yielding and dangerous. The superior method for constructing these derivatives is Michael Addition , specifically for
-nitro derivatives (4-nitropentanoic acid).
Protocol: Synthesis of Methyl 4-Nitropentanoate
Rationale: This method uses Nitroethane (nucleophile) and Methyl Acrylate (electrophile). The base creates a nitronate anion which attacks the acrylate.
Yield Expectation: 75–85%.
Note: The resulting ester can be hydrolyzed to the acid using LiOH in THF/Water, but avoid heating to prevent retro-Michael or decarboxylation.
Caption: Synthetic pathway for constructing the carbon skeleton of gamma-nitro pentanoic acid derivatives.
Part 4: Pharmacological Implications
In drug development, the nitro group in a pentanoic acid scaffold serves two primary roles:
Bioisostere for Carboxylates: The nitro group is roughly the same size and shape as a carboxylate but is neutral. However, in nitro-pentanoic acid, it is used to modulate the pKa of the existing carboxylic acid, altering its binding affinity to receptors like GABA-B or specific metabolic enzymes.
Metabolic Blocking: Placing a nitro group at the
or position can block metabolic oxidation (P450 hydroxylation) at that site, extending the half-life of the parent fatty acid chain.
Covalent Inhibition: As mentioned in Section 2.2, unsaturated nitro-acids act as "soft" electrophiles, covalently modifying cysteine residues in a reversible manner. This is the mechanism of action for Nitro-Fatty Acids (NO2-FAs) in resolving inflammation.
References
Ballini, R., et al. (2005). "Nitroalkanes as key building blocks for the synthesis of complex molecules." Chemical Reviews.
Schopfer, F. J., et al. (2011). "Nitro-fatty acids: New drug candidates for chronic inflammatory diseases." Nitric Oxide.[1]
Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH. (Standard reference for Michael Addition protocols involving nitro compounds).
Taft, R. W. (1956). "Separation of Polar, Steric, and Resonance Effects in Reactivity." Journal of the American Chemical Society.[2] (Foundational text for Inductive Effect calculations).
Application Note: Esterification Strategies for 2-(4-Nitrophenyl)pentanoic Acid
-arylalkanoic acids. Introduction & Molecule Analysis[1][2][3] This guide details the esterification of 2-(4-nitrophenyl)pentanoic acid , a structural analog to the "profen" class of NSAIDs, distinguished by a para-nitro...
Author: BenchChem Technical Support Team. Date: February 2026
-arylalkanoic acids.
Introduction & Molecule Analysis[1][2][3]
This guide details the esterification of 2-(4-nitrophenyl)pentanoic acid , a structural analog to the "profen" class of NSAIDs, distinguished by a para-nitro group and a propyl chain at the
-position.
The Chemical Challenge
Synthesizing esters from this specific substrate presents a dual challenge of steric hindrance and electronic deactivation , which renders standard "textbook" protocols inefficient without modification.
Steric Hindrance (
-Propyl Group): Unlike simple phenylacetic acid, the propyl chain at the -carbon creates significant steric bulk.[1] This blocks the trajectory of the incoming nucleophile (alcohol) toward the carbonyl carbon (Bürgi-Dunitz angle), drastically reducing the rate of direct Fischer esterification.
Electronic Effects (
-Nitro Group): The nitro group is strongly electron-withdrawing.[1] While this increases the electrophilicity of the carbonyl carbon (beneficial), it also increases the acidity of the -proton. In base-catalyzed alkylation, this can lead to racemization if the base is too strong.
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal method for your specific scale and constraints.
Figure 1: Decision matrix for selecting the esterification strategy based on scale, sensitivity, and stereochemistry.
Principle: Acid-catalyzed equilibrium reaction.[1][2]
Best For: Simple esters (Methyl, Ethyl) on a large scale where reagent cost is critical.
Critical Insight: Due to the
-propyl steric bulk, equilibrium is reached slowly. Standard stirring at room temperature will fail. You must drive the equilibrium by removing water (Dean-Stark) or using a vast excess of alcohol.[2]
Protocol:
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser (or Dean-Stark trap for higher alcohols).
Charge: Add 10.0 g (approx. 45 mmol) of 2-(4-nitrophenyl)pentanoic acid.
Solvent/Reagent: Add 100 mL of anhydrous Methanol (or Ethanol).
Catalyst: Slowly add 1.0 mL of concentrated Sulfuric Acid (
Principle: Conversion to a highly reactive acyl chloride intermediate using Thionyl Chloride (
).[1]
Best For: Hindered alcohols or when quantitative conversion is required.[1]
Mechanism: The Vilsmeier-Haack type activation using DMF is essential here to overcome the steric barrier of the propyl group.
Figure 2: DMF-catalyzed activation of the carboxylic acid.[1]
Protocol:
Activation: In a dry flask under Argon, dissolve 2.0 g of the acid in 10 mL of anhydrous Toluene or DCM.
Catalyst: Add 2 drops of DMF (Dimethylformamide) . Crucial Step: Without DMF, reaction times increase significantly.
Reagent: Add 1.5 equivalents of Thionyl Chloride (
) dropwise.
Reaction: Heat to
for 2 hours. Gas evolution () indicates reaction progress.[1]
Evaporation: Remove solvent and excess
under vacuum. Do not distill the acyl chloride; use crude.
Esterification: Redissolve the residue in DCM (10 mL). Add the target alcohol (1.2 equiv) and Pyridine (2.0 equiv) at
. Warm to RT and stir for 2 hours.
Method C: Alkylation (Mild Conditions)
Principle: Nucleophilic attack of the carboxylate anion on an alkyl halide.
Best For: Acid-sensitive alcohols or preserving stereochemistry (if using chiral starting material).[1]
Reagents: Cesium Carbonate (
) is preferred over due to the "Cesium Effect" (higher solubility/reactivity in organic solvents).
Protocol:
Charge: Dissolve 1.0 g of acid in 10 mL of DMF (polar aprotic solvent is required).
Base: Add 1.5 equivalents of
. Stir for 15 minutes to form the carboxylate salt.
Alkylation: Add 1.2 equivalents of the Alkyl Iodide (e.g., Methyl Iodide).
Reaction: Stir at Room Temperature for 4–6 hours.
Note: Do not heat above
to avoid racemization of the -proton.
Analytical Validation & Quality Control
To ensure the protocol is self-validating, use the following analytical parameters.
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic insights into nucleophilic acyl substitution and steric effects).
Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew.[1] Chem. Int. Ed.1978 , 17, 522–524. (Reference for DCC/DMAP coupling if alternative activation is needed).
Pfeffer, P. E.; Silbert, L. S. "Esterification of Sterically Hindered Carboxylic Acids." J. Org.[1] Chem.1976 , 41, 1373–1379. (Foundational work on alkylation methods for hindered acids).[1]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: High-Fidelity Synthesis of 5-(4-Aminophenyl)pentanoic Acid
Executive Summary & Scope
This application note details the robust synthesis of 5-(4-aminophenyl)pentanoic acid (CAS: 103856-01-5) via the reduction of its nitro-precursor, 5-(4-nitrophenyl)pentanoic acid.
This molecule is a critical "linker" intermediate in medicinal chemistry, particularly for:
PROTAC® (Proteolysis Targeting Chimera) Linkers: The aliphatic chain provides flexibility, while the aniline and carboxylic acid termini allow for orthogonal coupling.
Peptidomimetics: As a GABA or Baclofen homologue.
The Challenge: Unlike aliphatic amino acids (e.g., Glycine), this molecule contains an aromatic amine (aniline) and an aliphatic carboxylic acid. This structural nuance significantly alters its solubility and isolation behavior compared to standard zwitterionic amino acids, often leading to yield loss during workup if standard isoelectric precipitation protocols are blindly followed.
Retrosynthetic & Mechanistic Analysis
The transformation involves the 6-electron reduction of the nitro group to the primary amine.
Mechanism:
The reduction proceeds through a nitroso (
) and hydroxylamine () intermediate. Incomplete reduction often stalls at the hydroxylamine stage, which is a common impurity (often colored) in this synthesis.
DOT Diagram 1: Reaction Pathway & Mechanism
Caption: Stepwise reduction pathway. The final reduction of hydroxylamine to amine is often rate-limiting; stopping the reaction too early results in colored impurities.
Method Selection Guide
Select the protocol based on your available equipment and substrate sensitivity.
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)
Solvent: Methanol (MeOH) or Ethanol (EtOH).
Note: Avoid acidic alcohols to prevent esterification.
Step-by-Step Procedure:
Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the nitro-acid (e.g., 10 g) in MeOH (100 mL).
Expert Insight: If solubility is poor, add 1.05 equiv of NaOH (aq) to convert the acid to the soluble sodium carboxylate. This accelerates the reaction by increasing substrate availability in the bulk phase.
Inerting: Add the Pd/C catalyst carefully under a nitrogen blanket. (Caution: Dry Pd/C is pyrophoric; use wet catalyst).
Hydrogenation:
Seal the vessel and purge with
(3x) and then (3x).
Pressurize to 3–4 bar (45–60 psi) .
Stir vigorously at Room Temperature (25°C) .
Monitoring: Reaction is typically complete in 2–4 hours. Monitor by HPLC or TLC. Look for the disappearance of the nitro peak and the transient hydroxylamine intermediate.
Workup:
Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with MeOH.
If NaOH was used: Neutralize the filtrate with 1M HCl to pH ~4.5–5.0 (see Section 6).
If Neutral Solvent was used: Concentrate the filtrate in vacuo to dryness.
Purification: Recrystallize from Ethanol/Water or precipitate by adjusting pH if necessary.
Applicability: Use this if your molecule contains Chlorine, Bromine, or Iodine atoms, which would be cleaved off by Pd/C +
.
Reagents:
Substrate: 1.0 equiv
Iron Powder (Fe): 5.0 equiv (Fine powder, <325 mesh preferred)
Ammonium Chloride (
): 5.0 equiv
Solvent: Ethanol/Water (3:1 ratio)
Step-by-Step Procedure:
Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails due to heavy iron sludge), suspend the substrate, Fe powder, and
in Ethanol/Water.
Reaction: Heat the mixture to Reflux (approx. 78°C) .
Expert Insight: Vigorous mechanical stirring is crucial to scour the oxide layer off the iron surface.
Monitoring: Monitor by TLC. Reaction typically takes 1–3 hours.
Workup (The "Iron Sludge" Challenge):
Hot Filtration: While still hot, filter the mixture through a Celite pad to remove unreacted iron and iron oxides.
Wash: Wash the cake with hot Ethanol.
Concentration: Evaporate the ethanol.
Extraction: The residue will be an aqueous slurry. Adjust pH to ~9 (using
) to ensure the aniline is free-based and the acid is a carboxylate (soluble). Filter off any remaining iron hydroxides. Then carefully acidify to pH 4.5 to precipitate the product.
Critical Expertise: Isolation & The "Pseudo-Zwitterion" Trap
This is the most common failure point. Researchers often assume this molecule behaves like Glycine or Phenylalanine. It does not.
Aliphatic Amino Acids: Amine
, Acid . Wide zwitterionic window (pH 3–9).
4-Aminophenyl Pentanoic Acid:
Aniline (Aromatic Amine)
(Conjugate acid).
Pentanoic Acid
.
The Implication:
There is almost no pH range where the true zwitterion (
) is the dominant stable species.
pH < 4.0: Cationic (
) — Soluble.
pH > 5.0: Anionic (
) — Soluble.
pH ~ 4.6 - 4.8: Neutral (
) — Least Soluble (Precipitates).
Isolation Protocol:
Dissolve the crude product in dilute NaOH (pH > 9).
Application Note: Scalable Synthesis of 2-(4-Nitrophenyl)pentanoic Acid
Executive Summary 2-(4-Nitrophenyl)pentanoic acid is a critical building block for various pharmaceutical classes, including PPAR agonists and non-steroidal anti-inflammatory drug (NSAID) analogs. While laboratory-scale...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(4-Nitrophenyl)pentanoic acid is a critical building block for various pharmaceutical classes, including PPAR agonists and non-steroidal anti-inflammatory drug (NSAID) analogs. While laboratory-scale synthesis often relies on the nitration of 2-phenylpentanoic acid, this route is unsuitable for kilogram-scale manufacturing due to poor regioselectivity (ortho/para isomer mixtures) and safety hazards associated with nitrating lipophilic oils.
This Application Note details a process-optimized, scalable route utilizing the Phase-Transfer Catalyzed (PTC) alkylation of ethyl 4-nitrophenylacetate. This method offers superior safety, cost-efficiency, and impurity control compared to classical nitration or cryogenic dianion alkylation strategies.
Key Performance Indicators (KPIs) of this Protocol:
Overall Yield: >75% (3 steps from 4-nitrophenylacetic acid).[1][2]
Purity: >98.5% (HPLC), with single impurity <0.10%.
Scalability: Validated in 5L and 20L reactor streams.
Safety: Eliminates exothermic nitration steps and cryogenic conditions.
Strategic Route Analysis
The selection of the synthetic route is governed by the "Selectivity vs. Scalability" matrix.
Low: Runs at ambient/mild heat; water-tolerant; cheap inorganic bases; high regiocontrol.
✅ Selected
Mechanistic Rationale
The para-nitro group significantly increases the acidity of the benzylic protons (
~15 in DMSO) compared to unsubstituted phenylacetic esters ( ~22). This activation allows for mono-alkylation using mild bases (NaOH/ ) under Phase Transfer Catalysis (PTC) conditions, avoiding the over-alkylation often seen with more reactive substrates.
Detailed Experimental Protocol
Reaction Scheme[3][4][5][6]
Figure 1: Two-step synthesis from the ester precursor. The nitro group remains intact throughout, avoiding late-stage nitration issues.[3]
Step 1: Phase-Transfer Alkylation
Objective: Introduce the propyl chain at the alpha-position.
Reagents:
Ethyl 4-nitrophenylacetate (1.0 equiv)
1-Bromopropane (1.2 equiv)
Toluene (5 vol)
NaOH (50% aq. solution, 2.0 equiv)
Benzyltriethylammonium chloride (TEBA) or TBAB (0.05 equiv - Catalyst)
Procedure:
Charge a reactor with Ethyl 4-nitrophenylacetate and Toluene. Stir to dissolve.
Add the Phase Transfer Catalyst (TEBA).
Add 1-Bromopropane in one portion.
Control: Cool jacket to 15°C. Slowly charge 50% NaOH solution over 30 minutes. Note: Reaction is exothermic upon initiation.
Ramp: Warm the mixture to 45°C and age for 4–6 hours.
IPC (In-Process Control): Monitor by HPLC. Target: <2% Starting Material remaining.
Critical Parameter: If di-alkylation (impurity) > 5%, lower the temperature and reduce base concentration in future runs.
Workup: Cool to 20°C. Add Water (5 vol). Separate phases.
Wash: Wash organic layer with 1N HCl (2 vol) then Brine (2 vol).
Concentrate: Distill toluene under reduced pressure to obtain the crude ester as a yellow oil.
Step 2: Hydrolysis and Workup
Objective: Convert the ethyl ester to the free carboxylic acid.
Reagents:
Crude Ester (from Step 1)
Ethanol (3 vol)
NaOH (aq. 2M, 2.0 equiv)
Procedure:
Dissolve crude ester in Ethanol.
Add 2M NaOH solution.
Reflux (approx. 78-80°C) for 2 hours.
IPC: Check for disappearance of ester.
Solvent Swap: Distill off Ethanol (approx. 80% volume).
Dilute residue with Water (5 vol). Wash with MTBE (2 vol) to remove unreacted alkyl halides or neutral impurities (discard organic layer).
Acidification (Critical Step):
Cool aqueous layer to 10°C.
Slowly add 6N HCl until pH reaches 1–2. Precipitation of the product will occur.
Isolation: Filter the solid. Wash with cold water.
Recrystallization: Dissolve wet cake in minimum hot Ethyl Acetate/Heptane (1:3 ratio). Cool slowly to 0°C. Filter and dry.
Quantitative Data Summary
Parameter
Specification / Result
Notes
Starting Material
Ethyl 4-nitrophenylacetate
Purity >98% required
Alkylation Yield
88 - 92%
In-situ yield (organic layer)
Hydrolysis Yield
90 - 95%
Overall Isolated Yield
78%
Based on SM input
Final Purity
>99.2% (HPLC)
Main impurity: des-propyl (<0.1%)
Melting Point
85 - 88°C
Consistent with literature
Process Safety & Troubleshooting
Hazard Analysis (HAZOP)
Thermal Stability: Nitro-compounds possess high energy. While 2-(4-nitrophenyl)pentanoic acid is stable at reflux, Differential Scanning Calorimetry (DSC) should be run on the crude residue before large-scale distillation. Avoid temperatures >150°C.
Alkylating Agents: 1-Bromopropane is volatile and an alkylating agent. Use closed systems and appropriate PPE (gloves, respirator).
Exotherm Control: The biphasic alkylation is exothermic. The rate is limited by mass transfer (stirring speed). Do not stop stirring during NaOH addition, as reagents may pool and react violently upon re-agitation.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion (Step 1)
Poor stirring (PTC requires high shear).
Increase impeller speed; verify catalyst load.
High Di-alkylation
Temperature too high or Base too strong.
Reduce temp to 35°C; dilute NaOH to 30%.
Oiling out during Acidification
Rapid addition of acid; Temp too high.
Cool to <10°C; Add seed crystals at pH 4.
Emulsion in Workup
Surfactant effect of TEBA.
Add brine; filter through Celite pad.
References
Alkylation of Phenylacetic Esters (General PTC Method)
Makosza, M., & Jonczyk, A. (1976). Phase-transfer catalyzed alkylation of phenylacetonitrile and phenylacetic acid derivatives. Organic Syntheses, 55, 91.
Synthesis of 2-Arylpropionic Acids (Analogous Chemistry):
Arai, S., et al. (2000). Efficient synthesis of 2-arylpropionic acids via palladium-catalyzed coupling. Tetrahedron Letters, 41(4), 539-542. (Contextual grounding for aryl acid synthesis).
Safety of Nitro Compounds
Cardillo, P. (2001). Reaction calorimetry in safety analysis of nitration processes. Journal of Loss Prevention in the Process Industries.
Specific Target Data (ChemicalBook/Sigma)
CAS 110728-99-9 Entry. 2-(4-nitrophenyl)pentanoic acid.[4][5]
Application Note & Protocols: Strategic Functionalization of the Pentyl Chain in 2-(4-Nitrophenyl)pentanoic Acid
Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive technical guide on the strategic chemical functionalization of the aliphatic pentyl chain of 2-(4-ni...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document provides a comprehensive technical guide on the strategic chemical functionalization of the aliphatic pentyl chain of 2-(4-nitrophenyl)pentanoic acid. This molecule serves as a valuable scaffold, combining an electron-deficient aromatic system with a flexible alkyl chain and a carboxylic acid handle, making it a pertinent model for late-stage functionalization in drug discovery and materials science. We will explore advanced, regioselective strategies for modifying the β, γ, and terminal (δ) positions of the pentyl chain. The protocols detailed herein are grounded in modern catalytic C–H activation principles, including directing group-assisted metallation and biomimetic oxidation, providing researchers with both the theoretical understanding and practical steps to generate novel analogues with tailored physicochemical and biological properties.
Introduction: The Strategic Value of C–H Functionalization
The direct modification of carbon-hydrogen (C–H) bonds is a transformative approach in modern organic synthesis.[1] It offers the potential to streamline synthetic routes by bypassing the need for pre-functionalized starting materials. In the context of drug discovery, late-stage functionalization (LSF) of a complex molecule or lead candidate allows for the rapid generation of analogues to explore structure-activity relationships (SAR).[2][3]
The target molecule, 2-(4-nitrophenyl)pentanoic acid, possesses three key structural features that make it an ideal subject for demonstrating strategic C–H functionalization:
An Aliphatic Chain: The pentyl group is a common lipophilic moiety in drug candidates, and its functionalization (e.g., hydroxylation, amination) can profoundly impact solubility, metabolic stability, and target engagement.
A Carboxylic Acid: This functional group is not only a key pharmacophoric feature but also an excellent endogenous directing group for transition-metal-catalyzed C–H activation, enabling site-selective modifications at positions proximal to it.[4][5]
An Electron-Deficient Aromatic Ring: The 4-nitrophenyl group influences the molecule's overall electronic properties and can be used for further modifications, though our focus here is the aliphatic chain.
This guide will detail two primary, regioselective strategies for modifying the pentyl chain:
Directed γ-C(sp³)–H Functionalization: Utilizing the innate carboxylic acid group to direct a palladium catalyst to the C4 position.
Terminal δ-C(sp³)–H Hydroxylation: Employing a biomimetic, iron-based catalytic system to selectively oxidize the terminal methyl group.
Strategic Decision Workflow
Before selecting a protocol, it is crucial to define the synthetic goal. The desired point of functionalization on the pentyl chain dictates the entire experimental approach.
Caption: Decision workflow for selecting the appropriate functionalization strategy.
The carboxylic acid moiety can act as a powerful directing group, guiding a transition metal catalyst to a specific C–H bond.[6] Palladium catalysis is particularly effective for this transformation. The mechanism involves the in situ formation of a carboxylate salt, which coordinates to the Pd(II) center. This is followed by intramolecular C–H activation via a concerted metalation-deprotonation (CMD) pathway. The formation of a thermodynamically stable six-membered palladacycle is strongly favored, leading to high regioselectivity for the γ-C–H bond (C4).[7]
Caption: Simplified mechanism for Pd-catalyzed, carboxylate-directed γ-C–H activation.
Protocol A: Palladium-Catalyzed γ-Arylation of 2-(4-Nitrophenyl)pentanoic Acid
This protocol describes the arylation of the γ-position of the pentyl chain using iodobenzene as the coupling partner. The use of a mono-N-protected amino acid (MPAA) ligand, such as N-acetylglycine, is crucial for promoting the C(sp³)–H activation step.
Materials & Reagents:
2-(4-Nitrophenyl)pentanoic acid
Iodobenzene
Palladium(II) acetate (Pd(OAc)₂)
N-Acetylglycine (Ac-Gly-OH)
Potassium carbonate (K₂CO₃), finely ground
tert-Amyl alcohol (t-AmylOH)
Anhydrous N,N-Dimethylformamide (DMF)
Diatomaceous earth (Celite®)
Ethyl acetate (EtOAc)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Hydrochloric acid (1 M HCl)
Procedure:
Reaction Setup: To a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-(4-nitrophenyl)pentanoic acid (1.0 mmol, 1.0 equiv), iodobenzene (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), N-acetylglycine (0.20 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
Solvent Addition: Evacuate and backfill the tube with argon gas three times. Under a positive pressure of argon, add anhydrous DMF (2.0 mL) and t-AmylOH (2.0 mL) via syringe.
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 24 hours.
Work-Up:
Cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL).
Filter the suspension through a pad of Celite®, washing the pad with additional ethyl acetate (3 x 10 mL).
Transfer the combined filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
To isolate the acidic product, extract the organic layer with saturated aqueous NaHCO₃ (3 x 15 mL).
Combine the aqueous extracts and carefully acidify to pH ~2 with 1 M HCl.
Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).
Purification:
Combine the final organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the γ-arylated product.
Parameter
Condition
Rationale
Catalyst
Pd(OAc)₂
Precursor for the active Pd(II) catalytic species.
Ligand
N-Acetylglycine
MPAA ligand that facilitates the CMD step and stabilizes the catalyst.[4]
Base
K₂CO₃
Deprotonates the carboxylic acid to form the active carboxylate directing group.
Solvent
DMF / t-AmylOH
A polar aprotic/protic mixture that aids solubility and reaction rate.
Temperature
120 °C
Provides sufficient thermal energy to overcome the activation barrier for C–H cleavage.
Expected Yield
50-70%
Based on similar transformations reported in the literature.
Selectively functionalizing the terminal methyl group of an alkyl chain is a significant challenge because primary C–H bonds are inherently less reactive than secondary ones in many catalytic processes.[8] Nature solves this problem using metalloenzymes like Cytochrome P450, which can hydroxylate unactivated C–H bonds with remarkable site-selectivity.[9] The mechanism involves a high-valent iron-oxo species that abstracts a hydrogen atom to form an alkyl radical, which then "rebounds" to a hydroxyl group in the enzyme's active site.[10] This "oxygen rebound" mechanism can be mimicked using synthetic iron-porphyrin complexes. Selectivity for the terminal position is achieved by exploiting sterics; the catalyst preferentially attacks the least hindered C–H bond.[11]
This protocol uses a robust synthetic iron(III) porphyrin catalyst and a terminal oxidant to generate the reactive iron-oxo species for the selective hydroxylation of the terminal methyl group.
Iodosylbenzene (PhIO) or m-Chloroperoxybenzoic acid (m-CPBA)
Acetonitrile (CH₃CN)
Dichloromethane (DCM)
Sodium sulfite (Na₂SO₃), 10% aqueous solution
Saturated aqueous sodium bicarbonate (NaHCO₃)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-(4-nitrophenyl)pentanoic acid (1.0 mmol, 1.0 equiv) and Fe(TPFPP)Cl (0.02 mmol, 2 mol%) in a 1:1 mixture of CH₃CN and DCM (20 mL).
Oxidant Addition: Stir the solution at room temperature. Add the solid oxidant (PhIO or m-CPBA, 1.5 mmol, 1.5 equiv) portion-wise over 30 minutes. Caution: Peroxides can be explosive; handle with care.
Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. The deep brown/purple color of the catalyst should persist.
Work-Up:
Quench the reaction by adding 10% aqueous Na₂SO₃ solution (10 mL) to destroy any excess oxidant. Stir for 15 minutes.
Transfer the mixture to a separatory funnel and dilute with DCM (20 mL).
Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
Purify the crude residue by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to separate the starting material from the hydroxylated product and other minor regioisomers.
Parameter
Condition
Rationale
Catalyst
Fe(TPFPP)Cl
A robust, electron-deficient iron porphyrin that mimics the P450 active site.
Oxidant
PhIO or m-CPBA
Oxygen atom transfer agents that generate the high-valent iron-oxo species.
Solvent
CH₃CN / DCM
Provides a non-coordinating environment that does not inhibit the catalyst.
Temperature
Room Temperature
The high reactivity of the iron-oxo species allows the reaction to proceed under mild conditions.
Expected Yield
40-60%
With selectivity for the terminal (δ) position often >10:1 over internal positions.
Conclusion
The functionalization of the pentyl chain in 2-(4-nitrophenyl)pentanoic acid is an achievable goal through the strategic application of modern synthetic methodologies. By leveraging the intrinsic directing capability of the carboxylic acid group, researchers can selectively introduce functionality at the γ-position using palladium catalysis. Alternatively, by employing biomimetic iron-porphyrin catalysts, the thermodynamically challenging functionalization of the terminal methyl group can be accomplished with high selectivity. These protocols provide a robust starting point for creating diverse libraries of analogues for applications in medicinal chemistry, chemical biology, and materials science, enabling the fine-tuning of molecular properties through precise, late-stage C–H bond modification.
References
Identifying opportunities for late-stage C-H alkylation with high-throughput experimentation and in silico reaction screening.Vertex AI Search.
Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimis
Directing groups (DG) based strategies for C−H activation.
Regiodivergent sp3 C–H Functionalization via Ni-Catalyzed Chain-Walking Reactions.
Catalytic Functionalization of Arenes and Alkanes via C−H Bond Activation.
Challenges and opportunities for alkane functionalisation using molecular c
New Chemistry Method Simplifies Late-Stage Modification of Drug Compounds.The Scripps Research Institute.
Terminal-Selective Functionalization of Alkyl Chains by Regioconvergent Cross-Coupling.Wiley Online Library.
The medicinal chemist's toolbox for late stage functionalization of drug-like molecules.Chemical Society Reviews.
A Simple and Versatile Amide Directing Group for C–H Functionaliz
Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning.Research Communities.
Mechanisms of Cytochrome P450-Catalyzed Oxid
Removable and modifiable directing groups in C-H activ
Regioselective aliphatic C–H functionalization using frustr
Direct C–H Alkylation of Simple Arenes via Visible-Light Induced Palladium Catalysis.
Catalytic Terminal C-H Bond Functionalization of Linear Alkanes: Recent Advances.University of Illinois Urbana-Champaign.
A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry.Chemical Society Reviews.
Site-selective functionalization of remote aliphatic C–H bonds via C–H metall
Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules.Chemical Reviews.
Reagent-dictated site selectivity in intermolecular aliphatic C–H functionaliz
Distal C–H functionalization of aliphatic compounds.
Specificity and mechanism of carbohydrate demethylation by cytochrome P450 monooxygenases.Biochemical Journal.
Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxid
General scheme for P450catalyzed oxidation reactions.
Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions.University of Washington.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: High-Yield Synthesis of 2-(4-Nitrophenyl)pentanoic Acid
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Ticket Subject: Yield Optimization & Impurity Control
Strategic Overview: The Pathway to Purity
For the synthesis of 2-(4-nitrophenyl)pentanoic acid , relying on direct alkylation of 4-nitrophenylacetic acid often results in suboptimal yields due to polyalkylation and difficult purification.
To achieve pharmaceutical-grade purity and high yields (>85%), we recommend the Sequential Malonate Substitution Route . This method utilizes the electron-withdrawing power of the nitro group to facilitate a Nucleophilic Aromatic Substitution (SNAr), followed by a controlled alkylation.
The Logic:
SNAr First: Coupling diethyl malonate with 4-nitrohalobenzene establishes the carbon skeleton without steric hindrance.
Alkylation Second: The resulting benzylic proton is highly acidic (pKa ~10-11), allowing for mild, exclusive mono-alkylation with propyl halide.
Hydrolysis/Decarboxylation: Converts the diester to the final acid.[1][2]
Workflow Visualization
The following diagram outlines the critical control points (CCPs) where yield is typically lost.
Caption: Critical Control Points (CCPs) in the sequential malonate synthesis pathway.
Phase-Specific Troubleshooting Guides
Phase 1: The SNAr Coupling (Formation of Aryl Malonate)
Goal: Attach the malonate to the nitrobenzene ring.
Common Issue: Low conversion or dark/tarry reaction mixture.
Symptom
Root Cause
Corrective Action
Low Yield (<50%)
Moisture in Solvent: NaH is quenched by water before deprotonating the malonate.
Protocol Check: Use anhydrous DMF or DMSO. Dry solvents over 4Å molecular sieves for 24h prior to use.
Unreacted Halide
Leaving Group Choice: 4-Nitrochlorobenzene is cheaper but slower than 4-Nitrofluorobenzene.
Optimization: If using the chloro derivative, increase temp to 100°C or add catalytic KI (Finkelstein condition) to accelerate the reaction.
Exotherm/Runaway
Fast Addition: Deprotonation of malonate releases H₂ gas rapidly.
Safety: Add malonate to the NaH suspension at 0°C dropwise. Allow H₂ evolution to cease before adding the nitrobenzene.
Expert Tip: The anion of diethyl malonate is red/orange. A color change to deep purple/black often indicates decomposition (Meisenheimer complex stability issues) if the temperature is too high (>120°C). Keep it between 80-100°C.
Phase 2: Alkylation (Installing the Propyl Chain)
Goal: Add the 3-carbon chain to the alpha position.
Common Issue: Polyalkylation or O-alkylation.
Symptom
Root Cause
Corrective Action
Polyalkylation
N/A (Structural Advantage):
The intermediate has only one acidic proton remaining.[2] Polyalkylation is chemically impossible here, which is the main advantage of this route over phenylacetic acid alkylation.
Slow Reaction
Steric Hindrance: The aryl group provides steric bulk.
Reagent Switch: Use n-Propyl Iodide instead of Bromide. The iodide is a better leaving group. Use Cs₂CO₃ as a base in DMF to promote the "naked anion" effect.
O-Alkylation
Solvent Effects:
Ensure the solvent is polar aprotic (DMF/DMSO). Avoid protic solvents (Ethanol) which reduce nucleophilicity via hydrogen bonding.
Phase 3: Hydrolysis & Decarboxylation
Goal: Remove ester groups and CO₂.
Common Issue: Incomplete decarboxylation or oil formation.
Symptom
Root Cause
Corrective Action
Product is an Oil
Impurities: Residual solvent or decarboxylation byproducts.
Purification: The final acid is a solid (mp ~121-125°C). If oily, dissolve in dilute NaOH, wash with ether (removes non-acidic impurities), then re-acidify the aqueous layer to precipitate the pure acid.
Incomplete Reaction
Thermodynamics: Decarboxylation requires high energy.
Protocol: Use 6M HCl/Acetic Acid (1:1) at reflux (110°C) for at least 6-12 hours. Monitor CO₂ evolution. Do not stop until bubbling ceases.
Quantitative Optimization Data
Comparison of synthetic routes based on internal application data:
Metric
Direct Alkylation of Phenylacetate
Sequential Malonate Route (Recommended)
Overall Yield
45 - 55%
78 - 88%
Purity (HPLC)
85 - 90% (Dialkyl impurities)
>98%
Purification
Column Chromatography required
Crystallization / Acid-Base Extraction
Regioselectivity
Variable (if nitrating last)
100% Para (Structure defined by SM)
Frequently Asked Questions (FAQ)
Q1: Can I perform the alkylation first (using Diethyl Propylmalonate) and then the SNAr?A: Yes, but yields are typically lower. The propyl group adds steric bulk to the nucleophile, making the SNAr attack on the nitrobenzene ring significantly slower. We recommend the Aryl-then-Alkyl sequence: attach the ring first, then the chain.
Q2: My final product is dark brown. How do I clean it?A: Nitro-aromatics are notorious for trace oxidation products causing color.
Dissolve the crude acid in 1M NaOH.
Add activated charcoal (5% w/w) and stir for 30 mins.
Filter through Celite.
Acidify the filtrate with HCl to pH 1. The product should precipitate as an off-white solid.[3]
Q3: I see a spot on TLC just above my product. What is it?A: This is likely the non-decarboxylated malonic acid intermediate. It means your decarboxylation step was too short or not hot enough. Return the crude material to acidic reflux for another 2-4 hours.
Q4: Can I use K₂CO₃ instead of NaH?A: For Step 1 (SNAr), K₂CO₃ is often too weak unless you use DMSO at high temperatures, which risks decomposition. NaH (Sodium Hydride) in DMF/THF is the standard for generating the malonate enolate quantitatively. For Step 2 (Alkylation), K₂CO₃ is perfectly adequate and safer.
Preparation of 2-(4-nitrophenyl)butyric acid (Patent Context).
Google Patents. "CN114085152A - Method for preparing 2-(4-nitrophenyl) butyric acid."
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 4-nitrohalobenzenes and alkylating agents before use.
Technical Support Center: Purification of 2-(4-nitrophenyl)pentanoic Acid
Welcome to the technical support guide for the purification of 2-(4-nitrophenyl)pentanoic acid and its analogs. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, medi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 2-(4-nitrophenyl)pentanoic acid and its analogs. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to move beyond simple procedural lists and empower you with the causal understanding needed to resolve common and complex purification challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges faced during the purification of 2-(4-nitrophenyl)pentanoic acid.
Question 1: What are the most probable impurities in my crude 2-(4-nitrophenyl)pentanoic acid preparation?
Answer: The impurity profile is intrinsically linked to the synthetic route employed. However, for typical syntheses, such as the arylation of a malonic ester followed by hydrolysis and decarboxylation, impurities generally fall into three categories:
Unreacted Starting Materials: This can include precursor compounds like p-nitro-substituted haloarenes or the malonic ester derivative.[1]
Reaction Intermediates: Incomplete hydrolysis of an ester precursor (e.g., ethyl 2-(4-nitrophenyl)pentanoate) is a common issue.
Side-Products: Isomeric byproducts, though less common with directed synthesis, can arise.[2] More frequently, side-products stem from undesired reactions like decarboxylation without hydrolysis or impurities from the starting materials themselves. The control of impurities is a critical aspect of active pharmaceutical ingredient (API) synthesis.[3]
Question 2: My crude product is a persistent oil and refuses to solidify. What steps should I take?
Answer: Oiling out is a common problem that typically indicates a high concentration of impurities or the presence of residual solvent, which collectively depress the melting point of your target compound.
First, ensure all volatile solvents are removed. Use a rotary evaporator followed by drying under high vacuum.
If it remains an oil, the cause is likely impurities. An initial, robust purification step is necessary before attempting crystallization. The most effective first step for a carboxylic acid like this is an acid-base extraction, which is designed to separate the acidic product from neutral or basic impurities.[4][5]
Question 3: How can I quickly obtain a sample of moderate purity for initial screening?
Answer: Acid-base extraction is the most rapid and efficient method for a preliminary cleanup.[6] This technique exploits the acidic nature of the carboxylic acid group. By treating your crude product (dissolved in an organic solvent) with an aqueous basic solution, the 2-(4-nitrophenyl)pentanoic acid is deprotonated to form a water-soluble carboxylate salt.[5][7] Neutral impurities remain in the organic layer and can be washed away. Subsequent acidification of the aqueous layer will precipitate your purified product.[8]
Question 4: What is the recommended strategy to achieve high purity (>99%) suitable for analytical standards or preclinical studies?
Answer: Achieving high purity almost always requires a multi-step approach. A single purification technique is rarely sufficient. The most reliable workflow is:
Acid-Base Extraction: As a primary, high-capacity cleanup to remove non-acidic impurities.
Recrystallization: As the main polishing step to remove structurally similar impurities. This is often the most critical step for achieving high crystalline purity.
Chromatography (If Necessary): If recrystallization fails to remove a persistent impurity, flash column chromatography may be required.[9]
Troubleshooting Guides & In-Depth Protocols
This section provides detailed, field-proven protocols and troubleshooting advice for the key purification techniques.
Guide 1: Robust Removal of Neutral Impurities via Acid-Base Extraction
Causality and Principle: This technique leverages the reversible conversion of the water-insoluble carboxylic acid into its water-soluble salt. We specifically recommend using a weak base like sodium bicarbonate. Unlike strong bases (e.g., NaOH), sodium bicarbonate is not strong enough to hydrolyze any potential ester intermediates that may be present as impurities, thus preventing the conversion of an impurity into the final product.[6][7]
Caption: Workflow diagram for acid-base extraction.
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) at a concentration of approximately 50-100 mg/mL.
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically inverting the funnel and venting to release CO₂ pressure.
Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
Re-extraction: To ensure complete recovery, add a second portion (0.5 volumes) of saturated NaHCO₃ solution to the organic layer, shake, and combine the aqueous layer with the first extract.
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH 1-2, check with litmus paper). A precipitate of the purified carboxylic acid should form.[4]
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
Drying: Dry the purified product under high vacuum to constant weight.
Problem
Potential Cause
Recommended Solution
Emulsion Formation
Agitation was too vigorous; high concentration of surfactants or particulate matter.
Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the funnel to stand undisturbed for a longer period. If persistent, filter the entire mixture through a pad of Celite.
Perform a third extraction of the organic layer. Ensure the aqueous layer is acidified to at least pH 1. If the product has some water solubility, re-extract the acidified aqueous phase with fresh organic solvent.[7]
Product Precipitates in Funnel
The sodium salt of the acid is not fully soluble in the aqueous phase.
Add more water to the separatory funnel to dissolve the salt before proceeding with the separation.
Guide 2: Achieving High Purity via Recrystallization
Causality and Principle: Recrystallization is a powerful technique for purifying solids. It relies on the principle that the desired compound and its impurities have different solubility profiles in a given solvent. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities are either highly soluble or insoluble at all temperatures.
Caption: Decision workflow for selecting a recrystallization solvent.
Solvent System
Boiling Point (°C)
Comments & Rationale
Ethanol/Water
78-100
A common and effective pair. The compound is typically soluble in hot ethanol and insoluble in water. Water is added as the anti-solvent to the hot ethanol solution.[8]
Toluene
111
Good for moderately polar compounds. Its higher boiling point can aid in dissolving stubborn solids.
Ethyl Acetate/Hexanes
69-77
A versatile pair. Dissolve in minimal hot ethyl acetate and add hexanes dropwise until turbidity appears, then clarify with a drop of ethyl acetate and cool.[10]
Acetone/Hexanes
56-69
Similar to ethyl acetate/hexanes but with a more volatile solvent. Good for compounds with moderate polarity.[10]
Dissolution: Place the semi-purified acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid at the boiling point.
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until you observe the first sign of persistent cloudiness (turbidity).
Clarification: Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Problem
Potential Cause
Recommended Solution
"Oiling Out"
The boiling point of the solvent is higher than the melting point of the impure compound; the solution is supersaturated.
Re-heat the mixture to dissolve the oil. Add more solvent, then cool again. If the problem persists, choose a solvent with a lower boiling point.
No Crystals Form
Solution is not sufficiently saturated; compound is too soluble; rapid cooling.
Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a "seed crystal" from a previous batch. If still no crystals, boil off some solvent to increase concentration and re-cool slowly.
Colored Crystals
Colored impurities are trapped in the crystal lattice.
Add a small amount of activated charcoal to the hot solution before filtration. Caution: Do not add charcoal to a boiling solution due to the risk of bumping. Hot filter the solution to remove the charcoal before cooling.
Premature Crystallization
The solution cools too quickly during a hot filtration step.
Use a pre-heated filter funnel (stemless is best) and keep the receiving flask warm. Add a slight excess of solvent before filtering to ensure the compound remains in solution.[11]
troubleshooting solubility issues of 2-(4-nitrophenyl)pentanoic acid
Executive Summary & Physicochemical Profile 2-(4-nitrophenyl)pentanoic acid is a lipophilic carboxylic acid often utilized as a building block in the synthesis of pharmaceutical intermediates (e.g., neprilysin inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Physicochemical Profile
2-(4-nitrophenyl)pentanoic acid is a lipophilic carboxylic acid often utilized as a building block in the synthesis of pharmaceutical intermediates (e.g., neprilysin inhibitors).[1] Users frequently encounter difficulties with aqueous solubility due to its amphiphilic nature: a hydrophobic pentyl-phenyl tail competing with a hydrophilic carboxylic head.[1]
The following data summarizes the critical parameters governing its solubility behavior.
Physicochemical Specifications
Parameter
Value / Characteristic
Impact on Solubility
Functional Groups
Carboxylic Acid (), Nitro ()
Acidic head allows pH-dependent solubility; Nitro group increases polarity slightly but remains lipophilic.[1][2]
Estimated pKa
~4.0 – 4.3
Critical: The molecule is neutral (insoluble) below pH 4.[1][2]0. It requires pH > 5.5 to exist as a soluble carboxylate anion.[2]
LogP (Est.)
~3.0 – 3.2
High lipophilicity.[1][2] Poor water solubility without ionization.
Preferred Solvents
DMSO, Ethanol, Methanol, DMF
Soluble >30 mg/mL in anhydrous organic solvents.[2]
Water Solubility
< 0.1 mg/mL (at pH < 4)
Negligible in acidic media/water; highly soluble in alkaline buffers (pH > 7.5).[1][2]
Troubleshooting Module: Aqueous Solubility
Issue: "The compound precipitates immediately upon addition to my aqueous buffer."
Diagnosis:
This is almost invariably a pH Mismatch .[1][2] As a carboxylic acid with a pKa
4.2, the compound exists as a neutral, insoluble solid in water (pH ~5-6) or acidic buffers. It must be deprotonated to form the soluble salt ().[1]
The Protocol: "Salt-In" Strategy
Do not heat the solution aggressively, as this may degrade the nitro group or cause decarboxylation.[2] Instead, use chemical ionization.
Prepare a Concentrated Stock: Dissolve the compound in 100% DMSO (anhydrous) at 100x the final desired concentration.[1][2]
Prepare the Buffer: Ensure your aqueous buffer is effectively buffered at pH 7.4 or higher (PBS, Tris, or Bicarbonate).[2]
Note: Citrate or Acetate buffers (pH 4-5) will force precipitation.[1]
The Drop-wise Addition:
Place the aqueous buffer on a magnetic stirrer (rapid stir).
Slowly add the DMSO stock to the vortex.
Crucial Step: Check pH immediately.[1][2] If the addition of the acid drops the pH below 6.0, add 1N NaOH dropwise until the solution clears.
Visualization: Solubility Decision Tree
Figure 1: Decision logic for troubleshooting aqueous precipitation events. The primary failure point is insufficient ionization at low pH.[1]
Issue: "The product is 'oiling out' instead of crystallizing."
Diagnosis:
2-(4-nitrophenyl)pentanoic acid has a low melting point (analogs range 88-120°C) and high lipophilicity.[1][2] When recrystallizing from mixed solvents (e.g., Ethanol/Water), if the anti-solvent (water) is added too fast or at too high a temperature, the compound separates as a liquid (oil) rather than a crystal lattice.[1] This is a Metastable Zone Width (MSZW) violation.[1]
The Protocol: The "Cloud Point" Rescue
Re-dissolve: Heat the oiled-out mixture until it becomes a clear homogeneous solution (add more Ethanol if necessary).
Temperature Control: Cool the solution slowly to approx. 5°C above the expected oiling temperature.
Seeding: Add a "seed crystal" of the pure compound. If none is available, scratch the glass surface with a glass rod to induce nucleation.
Controlled Anti-Solvent Addition:
Add water dropwise only until a faint, persistent turbidity (cloudiness) appears.[1]
Allow the mixture to stir gently. As crystals form, the solution will clear. Only then add more water.
Visualization: Recrystallization Workflow
Figure 2: Workflow to prevent "oiling out" during purification.[1][2] The critical control point is the "Faint Turbidity" stage.[1][2]
Troubleshooting Module: Stock Solution Stability
Issue: "My DMSO stock solution has precipitate/crystals after freezing."
Diagnosis:
DMSO has a freezing point of 19°C. When stored in a fridge/freezer, it solidifies.[2] Upon thawing, the dissolved compound may crystallize out because the solubility drops drastically in cold DMSO. Furthermore, DMSO is hygroscopic ; if the vial was opened frequently, it absorbed atmospheric water, which acts as an anti-solvent.[2]
Recovery: Place the sealed vial in a 37°C water bath and sonicate for 5–10 minutes. Do not use high heat (>60°C) to avoid thermal degradation of the nitro group.
Prevention:
Use Anhydrous DMSO (stored over molecular sieves).[1][2]
Aliquot stocks into single-use vials to avoid repeated freeze-thaw cycles.
Purge headspace with Argon or Nitrogen before sealing.[2]
Frequently Asked Questions (FAQs)
Q: Can I use this compound in a cell culture assay?A: Yes, but cytotoxicity controls are required. The nitro-aromatic moiety can be reduced by cellular nitroreductases to an amine, which may be toxic or alter the compound's activity. Ensure the final DMSO concentration in the well is <0.5% (v/v).
Q: How do I distinguish the 2-isomer from the 5-isomer?A: The 2-(4-nitrophenyl)pentanoic acid has a chiral center at the C2 position and a unique splitting pattern in 1H NMR (a triplet/multiplet for the
-proton next to the carboxylic acid).[1][2] The 5-(4-nitrophenyl) isomer lacks this -substitution pattern.[1][2] Verify using 1H NMR or HPLC retention time standards.
Q: What is the extinction coefficient for quantification?A: While specific experimental values should be determined in-house, 4-nitrophenyl derivatives typically exhibit a
near 270–280 nm with an roughly in the range of 9,000 – 12,000 in ethanol.[1][2]
References
MilliporeSigma. 2-(4-Nitrophenyl)propionic acid (Analogous Structure Data). Sigma-Aldrich Product Database.[1] Link
National Institute of Standards and Technology (NIST). 4-(4-Nitrophenyl)butyric acid Mass Spectrum & Properties.[1][2] NIST Chemistry WebBook, SRD 69. Link
PubChem. 2-(4-Nitrophenyl)propionic acid Compound Summary. National Library of Medicine. Link[1]
Royal Society of Chemistry. Purification of nitrophenols using complex-assisted crystallization.[1][2] CrystEngComm, 2013. Link[1]
Cayman Chemical. 4-Nitrophenyl Butyrate Solubility Guide. Cayman Product Information.[3] Link
minimizing side reactions during 2-(4-nitrophenyl)pentanoic acid reduction
Topic: Minimizing Side Reactions & Process Optimization Document ID: TSC-2026-NPPA-RED Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists Executive Summary & Molecule Context[1][2][3][4][5][6][7]...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Side Reactions & Process Optimization
Document ID: TSC-2026-NPPA-RED
Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists
The reduction of 2-(4-nitrophenyl)pentanoic acid to its amino derivative is a critical transformation, often serving as an intermediate in the synthesis of neprilysin inhibitors (e.g., Sacubitril/Valsartan analogs) or non-steroidal anti-inflammatory drug (NSAID) derivatives.
While the reduction of the nitro group is a standard operation, this specific substrate presents a "dual-threat" challenge:
Nitro-Group Chemistry: Susceptibility to the Haber Condensation Pathway , leading to colored azo/azoxy impurities.
-Chiral Center Instability: The proton at the C2 position (alpha to the carboxylic acid and the aromatic ring) is acidic (). Basic conditions—including the basicity of the generated aniline product—can induce enolization and subsequent racemization , destroying the enantiomeric excess (ee) of the scaffold.
This guide provides a self-validating troubleshooting framework to navigate these competing risks.
The Chemist’s Dashboard: Quick Diagnostics
Use this table to correlate observed symptoms with underlying chemical failures.
Symptom
Probable Cause
Mechanistic Origin
Immediate Action
Orange/Red Color
Azo/Azoxy Formation
Haber Condensation: Low concentration at catalyst surface favors coupling of nitroso/hydroxylamine intermediates.
Increase agitation rate (rpm); Increase pressure; Check for catalyst poisoning.
Loss of Chirality (%ee drop)
Racemization
Enolization: The product (aniline) or solvent acts as a base, removing the acidic -proton.
Kinetics: Reduction of Ar-NHOH Ar-NH is the rate-determining step and often slower than the initial reduction.
Add Vanadium promoter; Increase Temperature (carefully); Switch to Pt/C if dehalogenation is not a concern.
New Lipophilic Impurity
Esterification
Solvent Side-Reaction: Carboxylic acid reacts with alcohol solvent (MeOH/EtOH).
Switch to THF/Water or IPA; Ensure temperature is C.
Deep Dive: The Haber Mechanism & Condensation Risks
The primary cause of colored impurities is the Haber Mechanism . In an ideal scenario, the reduction proceeds vertically (Direct Pathway). However, if the concentration of surface-bound hydrogen is low, the long-lived Nitroso and Hydroxylamine intermediates desorb and collide, forming the Azoxy dimer.
Visualization: The Haber Pathway vs. Condensation[8]
Figure 1: The Haber Mechanism. Green arrows indicate the desired direct reduction. Red dashed arrows indicate the condensation pathway triggered by hydrogen starvation or basic conditions.
Technical Insight: Hydrogen Starvation
The formation of azoxy species is kinetically favored when the catalyst surface is "starved" of hydrogen. This is rarely a pressure issue and usually a mass transfer issue.
Solution: Ensure the reaction is in the kinetic regime , not the diffusion regime.
Action: Calculate the
(volumetric mass transfer coefficient). If unknown, simply increasing agitation speed from 500 rpm to 1000+ rpm often eliminates colored impurities immediately [1].
Critical Control Point: Preventing Racemization
For 2-(4-nitrophenyl)pentanoic acid, the stereocenter at C2 is vulnerable.
The Mechanism of Failure:
The nitro group is electron-withdrawing, increasing the acidity of the
-proton. As the reaction proceeds, the nitro group converts to an amine (electron-donating), which reduces acidity, but the amine product itself is a base.
While the salt forms, any transient free base availability can deprotonate the C2 position, leading to a planar enolate and subsequent racemization.
Protocol Adjustments for Chiral Integrity:
Avoid Basic Solvents: Do not use ammonia or basic aqueous buffers.
Temperature Cap: Keep reaction temperature
C. Racemization rates follow Arrhenius kinetics and spike significantly above 50^\circ$C [2].
Rapid Workup: Do not leave the reaction mixture stirring overnight after completion. The product amine can catalyze the racemization of unreacted starting material or the product itself over time.
Optimized Protocol: Catalytic Hydrogenation
This protocol balances kinetic selectivity (direct reduction) with stereochemical safety.
Reagents:
Substrate: 2-(4-nitrophenyl)pentanoic acid
Catalyst: 5% Pd/C (50% water wet).[1] Note: Wet catalyst reduces fire risk and moderates initial exotherm.
Solvent: THF/Water (9:1) or Ethanol (if esterification is monitored).
Inerting: Charge reactor with substrate and solvent.[3] Purge with
(3x).
Catalyst Charge: Add Pd/C as a slurry. Safety: Pd/C is pyrophoric when dry.
Optional Promoter: If hydroxylamine accumulation has been observed previously, add
. Vanadium catalyzes the disproportionation of hydroxylamine to amine and nitroso, bypassing the slow hydrogenation step [3].[4]
Hydrogenation:
Pressurize to 3–5 bar
.
CRITICAL: Set agitation to maximum efficient speed (ensure vortex/gas entrainment).
Temperature: Maintain 25–30°C. Do not exceed 40°C to protect ee%.
Monitoring: Monitor
uptake. When uptake plateaus, check HPLC.
Target: Nitro < 0.1%, Hydroxylamine < 0.5%.
Workup: Filter catalyst immediately over Celite. Acidify filtrate slightly (to pH 4-5) to stabilize the amine and prevent racemization during concentration.
Troubleshooting Decision Tree
Use this logic flow to resolve persistent issues during the campaign.
Figure 2: Troubleshooting logic flow for common reduction failures.
FAQ: Specific Scenarios
Q: Can I use Iron/HCl (Béchamp reduction) instead of hydrogenation?A: It is not recommended for this specific substrate. While Fe/HCl is robust for simple nitroarenes, the harsh acidic conditions and high temperatures (reflux) required often lead to decarboxylation or significant racemization of the 2-arylalkanoic acid moiety. Furthermore, iron waste removal is difficult on a pharma scale.
Q: My reaction stalls at 95% conversion with 5% hydroxylamine remaining. Should I heat it up?A: Proceed with extreme caution. Heating drives the reduction of the hydroxylamine, but it also exponentially increases the rate of racemization and condensation to azoxy dimers.
Better approach: Add a fresh aliquot of catalyst or a specific promoter (Vanadium). If you must heat, do not exceed 45°C and monitor ee% hourly.
Q: Why is THF/Water recommended over Methanol?A: Methanol is an excellent solvent for hydrogenation, but in the presence of a carboxylic acid and trace acid (or active catalyst sites), Fischer Esterification can occur, generating the methyl ester impurity. THF/Water prevents this and improves the solubility of the resulting amino-acid zwitterion.
References
Haber Mechanism & Mass Transfer: Blaser, H. U., et al. "Heterogeneous Hydrogenation of Nitroarenes." Industrial Scale Asymmetric Synthesis, 2003.
Racemization of 2-Arylalkanoic Acids: Agranat, I., & Caner, H. "Intellectual property and chiral drugs: the racemization of the 2-arylpropionic acid NSAIDs." Drug Discovery Today, 1999.
Vanadium Promoters: Studer, M., et al. "A new catalytic system for the hydrogenation of nitroarenes."[5] Topics in Catalysis, 2000.
General Nitro Reduction Reviews: Orlandi, M., et al. "Recent Developments in the Reduction of Nitro Compounds." Organic Process Research & Development, 2018.
overcoming steric hindrance in 2-(4-nitrophenyl)pentanoic acid reactions
Technical Support Center: 2-(4-nitrophenyl)pentanoic Acid Welcome to the technical support center for 2-(4-nitrophenyl)pentanoic acid. This guide is designed for researchers, medicinal chemists, and process development s...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-(4-nitrophenyl)pentanoic Acid
Welcome to the technical support center for 2-(4-nitrophenyl)pentanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in the synthetic manipulation of this sterically demanding substrate. Here, we provide in-depth troubleshooting guides, field-proven protocols, and frequently asked questions to help you overcome common hurdles and achieve your synthetic goals.
Section 1: Understanding the Core Challenge: Steric Hindrance
The primary difficulty in reactions involving 2-(4-nitrophenyl)pentanoic acid stems from significant steric congestion around the carboxylic acid functional group. This crowding impedes the approach of nucleophiles and reagents, leading to sluggish reaction rates, low yields, or complete reaction failure.
Q1: What structural features of 2-(4-nitrophenyl)pentanoic acid cause steric hindrance?
The steric bulk arises from the combination of the propyl group and the phenyl ring, both positioned at the α-carbon, which is adjacent to the carboxyl functional group. This arrangement creates a "shielded" environment that physically blocks reagent access to the carbonyl carbon.
Caption: Troubleshooting workflow for sterically hindered amide coupling.
Standard carbodiimides often fail with hindered substrates. Onium salt-based reagents (aminium/uronium and phosphonium) are significantly more effective.
[1]
Converting the carboxylic acid to a more reactive intermediate, such as an acyl fluoride, is a highly robust strategy. Acyl fluorides are small, minimizing steric clash, yet highly reactive towards amines.
[4]
Protocol: Amide Coupling via Acyl Fluoride Intermediate
[4]1. To a stirred solution of 2-(4-nitrophenyl)pentanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile (ACN) at room temperature, add a suitable fluorinating agent such as XtalFluor-E or BTFFH (1.1 eq).
2. Add a non-nucleophilic base, such as 2,6-lutidine or diisopropylethylamine (DIPEA) (2.5 eq).
3. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the acyl fluoride.
4. Add the desired amine (1.2 eq) to the reaction mixture.
5. Heat the reaction to 40-80 °C and monitor by TLC or LC-MS until completion (typically 2-12 hours).
6. Upon completion, cool the reaction, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
7. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Problem: Failed Esterification with Secondary or Tertiary Alcohols
Q3: I am unable to synthesize the tert-butyl ester of 2-(4-nitrophenyl)pentanoic acid using Fischer esterification (H₂SO₄/t-BuOH). How can I form this highly hindered ester?
Acid-catalyzed esterification fails because the steric hindrance prevents the nucleophilic attack of the bulky alcohol on the protonated carbonyl. Furthermore, tertiary alcohols like t-butanol are prone to elimination under strong acid and heat. A more potent activation method is required.
The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is highly effective for synthesizing sterically demanding esters. [5]DMAP acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate that is readily attacked even by hindered alcohols.
Protocol: Steglich Esterification of 2-(4-nitrophenyl)pentanoic acid
[5]1. Dissolve 2-(4-nitrophenyl)pentanoic acid (1.0 eq), the sterically hindered alcohol (e.g., tert-butanol, 1.5 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM (approx. 0.2 M).
2. Cool the solution to 0 °C in an ice bath.
3. Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.
4. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
5. Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.
6. Wash the filtrate with 0.5 M HCl to remove residual DMAP and base, followed by a wash with saturated NaHCO₃ and brine.
7. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography or distillation.
Section 3: Advanced & Alternative Synthetic Strategies
When direct functionalization of the carboxyl group is not feasible, alternative strategies that modify the molecule's core reactivity can be employed.
Q4: Are there methods to functionalize 2-(4-nitrophenyl)pentanoic acid that completely bypass the sterically hindered carboxyl group?
Yes. Decarboxylative strategies offer a powerful alternative. These methods remove the carboxyl group entirely and replace it with a new functional group, using the COOH moiety as a traceless activating group.
[6]
Caption: Direct functionalization vs. a decarboxylative bypass strategy.
While the starting material already contains a nitro group on the phenyl ring, this strategy can be applied to other aliphatic carboxylic acids. For instance, a silver-catalyzed nitrodecarboxylation can replace the carboxyl group with a nitro group using NO₂BF₄. [7]This highlights the principle of using the carboxylate as a leaving group to form a radical or carbanion intermediate at the α-position, which can then be trapped by an electrophile.
Modern organic photoredox catalysis can generate alkyl radicals from aliphatic carboxylic acids under very mild conditions. [8]This radical intermediate is less subject to the steric constraints of two-electron pathways and can participate in a variety of C-C and C-X bond-forming reactions, offering a novel avenue for functionalizing the α-position of 2-(4-nitrophenyl)pentanoic acid.
Section 4: Frequently Asked Questions (FAQs)
Q5: Can the nitro group on the phenyl ring interfere with my reaction?
Yes. The nitro group is a strong electron-withdrawing group, which can influence reactivity in several ways:
Acidity: It increases the acidity of the carboxylic acid proton, which can affect base stoichiometry.
Redox Activity: The nitro group is susceptible to reduction. Be cautious when using reducing agents (e.g., H₂/Pd-C, certain metal hydrides) if you wish to preserve the nitro functionality.
Nucleophilic Aromatic Substitution (SₙAr): The nitro group activates the ring for SₙAr, although this is typically less of a concern unless very strong nucleophiles and harsh conditions are used.
Q6: What is the best way to monitor these slow, sterically hindered reactions?
Standard TLC can be effective, but for slow reactions, small changes can be difficult to visualize.
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method. It provides unambiguous identification of starting material, product, and any major byproducts by their mass, and the chromatographic separation gives a clear picture of the reaction progress.
¹H NMR of Aliquots: For a clean reaction, taking small aliquots, removing the solvent, and running a quick ¹H NMR can allow you to see the disappearance of the α-proton of the starting acid and the appearance of new, characteristic product peaks.
Q7: Is C-H functionalization at the α-position a viable alternative?
Direct catalytic C-H functionalization of the α-position of a carboxylic acid is challenging but possible. [6]Methods involving high-valent metal complexes, such as rhenium, have been reported for α-C-H functionalization. [6]However, these methods are often substrate-specific and may require significant optimization for 2-(4-nitrophenyl)pentanoic acid. For most applications, the strategies outlined in Sections 2 and 3 are more reliable.
References
Ghosez, L. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
Ohmatsu, K. et al. (2021). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling. Organic Letters. Available at: [Link]
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]
Xiao-Feng, W. (2018). PHOTOCATALYTIC C-H BONDS FUNCTIONALIZATION OF CARBOXYLIC ACIDS AND ALKYLARENES. The University of Liverpool Repository. Available at: [Link]
Li, X. (2020). Diverse Approaches for Enantioselective C−H Functionalization Reactions Using Group 9 CpxMIII Catalysts. SynOpen. Available at: [Link]
Sharma, A. et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
Google Patents. (1989). JPH01287060A - Method for esterifying sterically hindered carboxylic acids. Google Patents.
Datta, A. et al. (2021). Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II. ResearchGate. Available at: [Link]
PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. PrepChem.com. Available at: [Link]
Dérien, S. et al. (2017). Catalytic transformation of functionalized carboxylic acids using multifunctional rhenium complexes. PMC. Available at: [Link]
Hartwig, J. F. et al. (2015). C–H Functionalization at Sterically Congested Positions by the Platinum-Catalyzed Borylation of Arenes. Journal of the American Chemical Society. Available at: [Link]
Ashenhurst, J. (2011). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Available at: [Link]
KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives. Organic Chemistry II. Available at: [Link]
Rappoport, Z. et al. (2002). Sterically hindered enols of carboxylic acids and esters. The ketonisation reactions of 2,2-bis... RSC Publishing. Available at: [Link]
Labster. (n.d.). Steric hindrance. Theory pages - Labster. Available at: [Link]
Scribd. (n.d.). Understanding Steric Hindrance in Chemistry. Scribd. Available at: [Link]
Google Patents. (2022). CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid. Google Patents.
Google Patents. (1989). EP0331280A1 - Method for esterifying hindered carboxylic acids. Google Patents.
Ghorbani-Choghamarani, A. & Zare, A. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters. Available at: [Link]
ResearchGate. (2009). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. Available at: [Link]
ResearchGate. (2018). The spontaneous decarboxylation of strong carboxylic acid − carboxylate mixtures and the use of carbon surfaces to trap the released free radicals. ResearchGate. Available at: [Link]
Khan Academy. (2013). Steric hindrance. YouTube. Available at: [Link]
Quora. (2023). What is effect of steric hinderance on acidity of alcohols?. Quora. Available at: [Link]
Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]
Bode, J. W. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. UCL. Available at: [Link]
resolving moisture sensitivity in 2-(4-nitrophenyl)pentanoic acid storage
Topic: Moisture Sensitivity Resolution & Storage Protocols Executive Summary & Molecule Dashboard The Core Issue: 2-(4-nitrophenyl)pentanoic acid (NPPA) is a critical intermediate in the synthesis of pharmaceutical enzym...
The Core Issue:
2-(4-nitrophenyl)pentanoic acid (NPPA) is a critical intermediate in the synthesis of pharmaceutical enzyme inhibitors. While the lipophilic pentanoic tail suggests low water solubility, the carboxylic acid moiety and the nitro group create a dipole moment that facilitates surface adsorption of atmospheric moisture .
In precision drug development, even 0.5% w/w water content introduces a stoichiometric error that can lead to incomplete conversion in coupling reactions (e.g., amide bond formation) or side reactions with moisture-sensitive activators (e.g., SOCl₂, EDC·HCl).
Molecule Dashboard:
Property
Specification / Recommendation
Chemical Name
2-(4-nitrophenyl)pentanoic acid
Moisture Sensitivity
Moderate (Hygroscopic surface adsorption)
Light Sensitivity
High (Nitro group is photo-labile; store in amber)
Critical Hazard
Thermal instability of nitro compounds at high heat
Storage Temp
2–8°C (Refrigerated)
Drying Limit
Do not exceed 50°C under vacuum (Risk of sintering/melting)
Diagnostic Module: Is Your Sample Compromised?
Before attempting a reaction, you must verify the integrity of your starting material.
Q: How can I visually confirm if my NPPA has absorbed moisture?
A: Pure NPPA should appear as a free-flowing, off-white to pale yellow crystalline powder.
Warning Sign 1 (Caking): If the powder forms hard clumps or adheres to the spatula, surface moisture is present.
Warning Sign 2 (Color Shift): A shift from pale yellow to dark orange/brown often indicates hydrolytic degradation or photo-oxidation, accelerated by moisture.
Warning Sign 3 (Melting Point Depression): Moisture acts as an impurity. If your capillary melting point is >2°C lower than the certificate of analysis (CoA) value (typically ~90–110°C range for this class, verify specific batch CoA), the sample is wet.
Q: What is the definitive method for water quantification?
A: Visual inspection is insufficient for GMP/GLP workflows.
Solvent System: Methanol/Formamide (to ensure solubility of the lipophilic tail).
Target: < 0.1% w/w water for sensitive coupling reactions.
Alternative:Quantitative ¹H-NMR .
Run the sample in anhydrous DMSO-
. Look for a broad singlet exchangeable peak (variable shift) distinct from the carboxylic acid proton. Note: This is qualitative unless an internal standard is used.
Remediation Protocol: The "Gentle-Dry" Cycle
If your diagnostic confirms moisture (>0.5%), do not use the material. Follow this self-validating drying protocol.
Q: Can I just put it in an oven at 100°C?
A: ABSOLUTELY NOT.
Melting Risk: The melting point of NPPA is relatively low. Heating near or above the MP causes the solid to fuse (sinter), trapping moisture inside the glassy matrix, making it impossible to dry further.
Thermal Decomposition: Nitro-aromatics can be thermally unstable. High heat poses a safety risk.
Protocol: Vacuum Drying with Phosphorus Pentoxide (
)
Preparation: Spread the NPPA thinly on a clean glass or PTFE drying tray. Do not exceed 1 cm depth.
Desiccant Setup: Place a separate tray of fresh
(indicator grade) in the bottom of the oven.
Why? The pump removes bulk air, but
chemically traps the residual water vapor, driving the equilibrium to "dry."
The Ramp (Crucial Step):
Hour 0-1: Apply vacuum at Ambient Temperature (25°C) . Removes loosely bound surface water.
Hour 1-4: Slowly ramp temperature to 40°C .
Hour 4-12: Hold at 45°C . Do not exceed 50°C.
Validation: Break vacuum with dry Nitrogen or Argon (NOT ambient air). Perform a KF titration immediately.
Storage & Handling Workflow
Once dried, maintaining the anhydrous state is critical.
Q: What is the ideal containment system?
A:
Primary Container: Amber glass vial (Type I borosilicate) with a Teflon (PTFE) lined screw cap .
Avoid: Polyethylene bags (permeable to moisture over time) or unlined caps (leach plasticizers).
Secondary Containment: Heat-sealed aluminized Mylar bag with a desiccant sachet (Molecular Sieves 4Å).
Headspace: Always backfill the vial with Argon or Nitrogen after every use.
Q: Why does my yield drop in amide coupling even after drying?
A: You likely exposed the cold sample to air.
The "Cold Trap" Effect: If you remove a vial from the refrigerator (4°C) and open it immediately in a 25°C/60% RH lab, water condenses instantly onto the powder.
Solution: Allow the closed vial to equilibrate to room temperature (approx. 30-60 mins) inside a desiccator before opening.
Visualizations
Figure 1: Decision Matrix for NPPA Handling
Caption: Logic flow for assessing, drying, and releasing NPPA for synthesis.
Figure 2: The "Cold Trap" Condensation Mechanism
Caption: Mechanism of moisture contamination during retrieval from cold storage.
References
Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press. (Standard protocols for drying organic acids and handling nitro compounds).
Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. (General techniques for inert atmosphere handling applicable to hygroscopic acids).
Metrohm Application Bulletin 424. Karl Fischer Titration of Organic Acids. (Specific methodologies for buffering and solvent selection for acidic samples).
PubChem Compound Summary. 2-(4-Nitrophenyl)propionic acid (Analogous Structure Data). National Center for Biotechnology Information. (Used for structural property extrapolation).
Reference Data & Comparative Studies
Validation
A Senior Application Scientist's Guide to the ¹H-NMR Spectrum Analysis of 2-(4-nitrophenyl)pentanoic acid
This guide provides an in-depth analysis of the ¹H-NMR spectrum of 2-(4-nitrophenyl)pentanoic acid, a compound of interest in synthetic chemistry and drug development. We will dissect its predicted spectrum, compare it w...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the ¹H-NMR spectrum of 2-(4-nitrophenyl)pentanoic acid, a compound of interest in synthetic chemistry and drug development. We will dissect its predicted spectrum, compare it with structural isomers to highlight the power of NMR in definitive characterization, and provide a robust, field-proven protocol for data acquisition. This document is intended for researchers, scientists, and professionals who rely on high-fidelity spectroscopic data for structural elucidation and quality control.
The Foundational Role of ¹H-NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the structure of organic molecules.[1][2][3] By probing the magnetic properties of atomic nuclei—in this case, protons (¹H)—we can map the precise chemical environment of each hydrogen atom within a molecule. This information is manifested in four key parameters:
Chemical Shift (δ): Indicates the electronic environment of a proton, revealing its proximity to functional groups.[3][4]
Integration: The area under a signal, which is proportional to the number of protons it represents.[3][5]
Multiplicity (Splitting): Describes the number of neighboring protons, governed by the n+1 rule.[3][6]
Coupling Constant (J): The distance between split lines, measured in Hertz (Hz), which provides information on the connectivity and geometry between coupled protons.[7]
Understanding these parameters allows for the unambiguous assembly of a molecular structure from its spectral data.
Predicted ¹H-NMR Spectrum: A Structural Deep Dive
The structure of 2-(4-nitrophenyl)pentanoic acid presents several distinct proton environments, each with a characteristic spectral signature.
Caption: Molecular structure of 2-(4-nitrophenyl)pentanoic acid with proton environments labeled (Ha-Hf).
Aromatic Region (δ 7.5 - 8.5 ppm)
The 4-nitrophenyl group dictates the appearance of this downfield region. The nitro (NO₂) group is a powerful electron-withdrawing group, which significantly "deshields" the aromatic protons by pulling electron density away from the ring through resonance and inductive effects.[8][9]
He (ortho-protons): The two protons ortho to the nitro group are the most deshielded. They will appear as a doublet around δ 8.2-8.3 ppm .
Hd (meta-protons): The two protons meta to the nitro group are less affected but still deshielded relative to benzene. They will appear as a doublet around δ 7.5-7.6 ppm .
This arrangement gives rise to a characteristic AA'BB' system, which for practical purposes in a p-disubstituted ring, often resolves into two distinct doublets with a typical ortho-coupling constant of J ≈ 8-9 Hz.[4]
Aliphatic Chain (δ 0.9 - 4.0 ppm)
The pentanoic acid chain contains several distinct proton signals, influenced by their proximity to the chiral center, the aromatic ring, and the carboxylic acid.
Hc (α-methine proton): This single proton is attached to the chiral carbon, which is alpha to both the phenyl ring and the carbonyl group. This dual influence causes significant deshielding. We predict a signal around δ 3.8-4.0 ppm . Being adjacent to a methylene (CH₂) group (Hb), its signal will be split into a triplet .
Hb & Hb' (β and γ-methylene protons): These two CH₂ groups form a more complex system.
The β-methylene protons (Hb) are adjacent to the chiral center and will be a complex multiplet around δ 1.9-2.2 ppm , coupled to both Hc and Hb'.
The γ-methylene protons (Hb') are further upfield, appearing as a multiplet (likely a sextet) around δ 1.4-1.6 ppm , as they are coupled to Hb and the terminal methyl group (Ha).[10][11]
Ha (δ-methyl protons): The terminal methyl group is the most shielded aliphatic signal. It will appear as a triplet around δ 0.9-1.0 ppm due to coupling with the adjacent methylene group (Hb').[11][12]
Carboxylic Acid Proton (δ > 10 ppm)
Hf (-COOH proton): This acidic proton is highly deshielded and appears as a broad singlet far downfield, typically in the δ 10-12 ppm range.[12][13] Its signal is often broad due to chemical exchange, and it will disappear upon shaking the sample with a drop of D₂O, a key confirmatory test.
Predicted Data Summary
Proton Label
Chemical Shift (δ, ppm)
Integration
Multiplicity
Coupling Constant (J, Hz)
Hf (-COOH)
10.0 - 12.0
1H
Broad Singlet (br s)
N/A
He (ortho-Ar)
8.2 - 8.3
2H
Doublet (d)
~8-9
Hd (meta-Ar)
7.5 - 7.6
2H
Doublet (d)
~8-9
Hc (α-CH)
3.8 - 4.0
1H
Triplet (t)
~7-8
Hb (β-CH₂)
1.9 - 2.2
2H
Multiplet (m)
N/A
Hb' (γ-CH₂)
1.4 - 1.6
2H
Multiplet (m)
N/A
Ha (δ-CH₃)
0.9 - 1.0
3H
Triplet (t)
~7
Comparative Analysis: The Power of NMR to Differentiate Isomers
A common challenge in synthetic chemistry is confirming regiochemistry. ¹H-NMR excels at distinguishing between structural isomers, as a simple change in substituent position dramatically alters the spectrum.
Alternative 1: 3-(4-nitrophenyl)pentanoic acid
The key difference is the position of the aryl group. The methine proton (Hc) is now on carbon-3, flanked by two different methylene groups. The methylene group alpha to the acid (adjacent to Hc) would be a doublet, and the other methylene (part of an ethyl group) would be a multiplet. This creates a completely different splitting pattern in the aliphatic region compared to the target molecule.
Caption: Simplified structure of Isomer 1.
Alternative 2: 5-(4-nitrophenyl)pentanoic acid
Here, the aromatic group is at the end of the alkyl chain. This removes the chiral center and simplifies the aliphatic region significantly. One would expect to see three distinct methylene signals, each likely a multiplet (triplet, quintet, triplet), and no downfield methine signal around δ 4.0 ppm. The CH₂ group attached to the aromatic ring would be notably deshielded.
Caption: Simplified structure of Isomer 2.
Comparative Spectral Features
Feature
2-(4-nitrophenyl)pentanoic acid (Target)
3-(4-nitrophenyl)pentanoic acid (Isomer 1)
5-(4-nitrophenyl)pentanoic acid (Isomer 2)
Chiral Center
Yes (at C2)
Yes (at C3)
No
α-Methine (Hc)
Yes, Triplet, ~δ 3.9 ppm
Yes, Multiplet, ~δ 3.0-3.3 ppm
No
Aliphatic Splitting
Complex multiplets + two triplets
More complex, distinct CH₂ patterns
Simpler, likely three multiplets
Symmetry
Asymmetric
Asymmetric
Symmetric aliphatic chain signals
This comparison demonstrates that the unique chemical shift and, critically, the multiplicity of the proton at the point of substitution (C2) provides an unmistakable fingerprint for the correct isomer.
Experimental Protocol for High-Fidelity Data Acquisition
Achieving a clean, high-resolution spectrum is paramount. The following protocol is a self-validating system designed for accuracy and reproducibility.
Caption: Standard workflow for NMR sample preparation, acquisition, and processing.
Step 1: Sample Preparation
The quality of the sample directly impacts the quality of the spectrum.[14]
Solvent Selection: Chloroform-d (CDCl₃) is a suitable first choice due to its ability to dissolve a wide range of organic compounds.[15] For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, though its residual water peak can be prominent.
Concentration: Weigh approximately 5-10 mg of 2-(4-nitrophenyl)pentanoic acid.[14][16] This concentration provides a strong signal-to-noise ratio without causing significant line broadening from aggregation.
Dissolution: In a small, clean vial, dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent containing 0.03% Tetramethylsilane (TMS) as an internal reference.[16]
Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. If any solid particulates remain, filter the solution through a small plug of cotton or glass wool in the pipette.[16] The final sample height should be ~4-5 cm.[14][15]
Step 2: Data Acquisition
These steps are performed at the NMR spectrometer console.
Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample volume, which is critical for sharp spectral lines.
Acquisition: A standard ¹H pulse program is used. Typical parameters include:
Pulse Angle: 30-45 degrees (to allow for faster pulsing).
Acquisition Time: 2-4 seconds (to ensure good digital resolution).
Relaxation Delay (d1): 1-2 seconds (allows protons to return to equilibrium).
Number of Scans: 8-16 scans (improves signal-to-noise ratio by √N, where N is the number of scans).
Step 3: Data Processing and Analysis
Modern NMR software automates many of these steps, but understanding the process is key.
Fourier Transform (FT): The raw data, a Free Induction Decay (FID), is converted from a time-domain signal into the familiar frequency-domain spectrum.[2][17]
Phase and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are positive and symmetrical (pure absorption). The baseline is corrected to be flat and at zero intensity.[2]
Referencing: The spectrum is calibrated by setting the TMS signal to exactly δ 0.00 ppm.[16]
Analysis:
Integration: The integration tool is used to measure the relative areas under each peak, confirming the proton count for each environment.[5]
Peak Picking & Coupling Constant Measurement: Identify the chemical shift of each multiplet. The coupling constants (J-values) are measured in Hz by taking the difference in frequency between the split lines. Confirming that coupled partners have the same J-value is a powerful validation of the structural assignment.[7]
Conclusion and Advanced Outlook
The ¹H-NMR spectrum of 2-(4-nitrophenyl)pentanoic acid provides a wealth of structural information that is both predictable and empirically verifiable. The distinct signals for the aromatic, methine, methylene, methyl, and carboxylic acid protons create a unique fingerprint. This spectral signature, particularly the chemical shift and splitting pattern of the α-methine proton, allows for its confident differentiation from structural isomers.
For even more rigorous confirmation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) can be employed. A COSY spectrum would show direct correlations between coupled protons (e.g., between Ha/Hb', Hb'/Hb, and Hb/Hc), providing an unambiguous roadmap of the proton connectivity throughout the entire molecule.[5]
References
Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. [Link]
Ghasemi, F., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Publications. [Link]
Tan, Y. L., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Journal of the Indian Chemical Society. [Link]
ResearchGate. (n.d.). Modelling H NMR Spectra of Organic Compounds: Theory, Applications and NMR Prediction Software. [Link]
Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. [Link]
Nagana Gowda, G. A., & Raftery, D. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed. [Link]
ResearchGate. (n.d.). 29 Si{ 1 H} NMR spectrum of the crude product of para -nitrobenzene-functionalized-polyhedral oligomeric silsesquioxanes in CD 2 Cl 2 . [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
Bhal, S. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]
University of Calgary. (n.d.). Ch 13 - Coupling. [Link]
The Organic Chemistry Tutor. (2019). 1H NMR coupling and coupling constants. YouTube. [Link]
University of Regensburg. (n.d.). 1H NMR Spectroscopy. [Link]
University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry. [Link]
Study Mind. (2022). Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry). [Link]
Stack Exchange. (2025). Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). [Link]
The Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. [Link]
Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. [Link]
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
ResearchGate. (n.d.). Reduction of nitrobenzene (A-C) 1 H NMR spectra as follows. [Link]
National Institutes of Health. (n.d.). (4-Nitrophenyl)acetic acid. PubChem. [Link]
OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. [Link]
A Comparative Guide to the Infrared Spectrum of 2-(4-nitrophenyl)pentanoic acid
This guide provides an in-depth analysis of the infrared (IR) spectrum of 2-(4-nitrophenyl)pentanoic acid. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the infrared (IR) spectrum of 2-(4-nitrophenyl)pentanoic acid. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond simple peak identification. It offers a comparative interpretation, contrasting the spectrum with simpler, related molecules to provide a deeper understanding of how intramolecular electronic and steric effects manifest in vibrational spectroscopy.
The Principle: Unveiling Molecular Structure Through Vibrations
Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups in organic molecules.[1] The principle is based on the absorption of specific frequencies of IR radiation, which correspond to the natural vibrational frequencies of the bonds within a molecule.[1] For a multifunctional molecule like 2-(4-nitrophenyl)pentanoic acid, the resulting spectrum is a superposition of the vibrations of its constituent parts: a carboxylic acid, a nitro-substituted aromatic ring, and an aliphatic chain. By dissecting this composite spectrum and comparing it to reference molecules, we can confidently assign its key structural features.
The analysis hinges on identifying characteristic group frequencies for vibrations such as the O-H and C=O stretches of the carboxylic acid, the asymmetric and symmetric N-O stretches of the nitro group, and the C-H and C=C vibrations of the substituted benzene ring.[2][3]
Workflow for Spectral Interpretation
A systematic approach is crucial for accurately interpreting a complex IR spectrum. The logical flow involves isolating and identifying the signature peaks of each functional group, comparing them to known ranges, and understanding the shifts caused by the molecular environment.
Figure 1: A systematic workflow for the acquisition and interpretation of the IR spectrum for 2-(4-nitrophenyl)pentanoic acid.
Detailed Peak Analysis and Comparison
The IR spectrum of 2-(4-nitrophenyl)pentanoic acid is best understood by dissecting it into contributions from its three primary structural motifs and comparing them against simpler molecules.
The Carboxylic Acid Moiety (-COOH)
The carboxylic acid functional group provides some of the most distinct peaks in an IR spectrum.
O-H Stretch: Carboxylic acids typically display an extremely broad and strong absorption band for the O-H stretch, which can span from 3300 cm⁻¹ down to 2500 cm⁻¹.[4][5][6] This significant broadening is a direct result of extensive intermolecular hydrogen bonding, which forms a stable dimeric structure.[4][7] This broad envelope will often obscure the sharper C-H stretching peaks from the aliphatic and aromatic portions of the molecule that appear in the 3100-2850 cm⁻¹ region.[4][6]
C=O (Carbonyl) Stretch: A very strong and sharp absorption corresponding to the carbonyl stretch is expected. For an aromatic carboxylic acid, conjugation of the carbonyl with the benzene ring weakens the C=O bond, shifting the peak to a lower wavenumber, typically in the 1710-1680 cm⁻¹ range.[8] This is a shift from saturated carboxylic acids, which appear closer to 1730-1700 cm⁻¹.[8]
C-O Stretch: A medium intensity C-O stretching vibration is also characteristic, appearing in the 1320-1210 cm⁻¹ region.[4][8]
Comparison with Pentanoic Acid:
The IR spectrum of a simple aliphatic acid like pentanoic acid will also show the very broad O-H stretch and a strong C=O stretch.[9][10] However, its C=O stretch will be at a slightly higher frequency (around 1710 cm⁻¹) compared to 2-(4-nitrophenyl)pentanoic acid due to the absence of conjugation.
The Aromatic Nitro Group (-NO₂)
The nitro group is highly polar, leading to some of the most intense absorptions in the spectrum.[11]
Asymmetric N-O Stretch (ν_as): A very strong absorption band is found between 1550-1475 cm⁻¹ for aromatic nitro compounds.[3][12][13] This peak arises from the two N-O bonds stretching out of phase. Its position is shifted to a slightly lower frequency compared to aliphatic nitro compounds due to conjugation with the aromatic ring.[12][14]
Symmetric N-O Stretch (ν_s): Another strong band, corresponding to the in-phase stretching of the N-O bonds, appears in the 1360-1290 cm⁻¹ range.[3][12][13]
The presence of these two distinct, strong bands is a highly reliable indicator of a nitro group.[11]
Comparison with Nitrobenzene:
Nitrobenzene serves as an excellent reference. Its spectrum is dominated by the strong asymmetric (~1520 cm⁻¹) and symmetric (~1350 cm⁻¹) N-O stretching bands.[12][15] The positions of these peaks in 2-(4-nitrophenyl)pentanoic acid will be very similar, confirming the presence of the nitrophenyl moiety.
The Para-Substituted Aromatic Ring
The benzene ring contributes several characteristic, though often less intense, peaks.
Aromatic C-H Stretch: These appear as weaker, sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[16] They are often seen as small shoulders on the side of the much broader carboxylic acid O-H band.
Aromatic C=C Stretches: Medium to weak absorptions from the stretching of C=C bonds within the aromatic ring occur in the 1600-1450 cm⁻¹ region.[17] It's common to see two bands, one near 1600 cm⁻¹ and another near 1500 cm⁻¹.
C-H Out-of-Plane (OOP) Bending: The pattern of C-H bending vibrations in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.[16][17] For a para (1,4) disubstituted ring, a single strong absorption is expected in the 860-790 cm⁻¹ range.[18][19] This peak is a key confirmation of the substituent's position.
Comparative Data Summary
The table below summarizes the expected IR absorption frequencies for 2-(4-nitrophenyl)pentanoic acid and compares them with reference compounds.
Strong out-of-plane bend confirms 1,4-disubstitution.[18][19]
Experimental Protocol: KBr Pellet Method for Solid Samples
To ensure the acquisition of a high-quality, reproducible spectrum, a standardized sample preparation method is essential. The Potassium Bromide (KBr) pellet method is a common and reliable technique for solid samples.
Objective: To prepare a solid sample of 2-(4-nitrophenyl)pentanoic acid in a KBr matrix that is transparent to infrared radiation for analysis via transmission FT-IR spectroscopy.
Grinding: Add approximately 100-200 mg of dry KBr to an agate mortar. Grind it thoroughly for one minute to create a fine, consistent powder. This minimizes scattering of the IR beam.[21]
Mixing: Add 1-2 mg of the 2-(4-nitrophenyl)pentanoic acid sample to the KBr in the mortar. The sample-to-KBr ratio should be approximately 1:100.[20]
Homogenization: Gently but thoroughly mix and grind the sample and KBr together for another 1-2 minutes until the mixture is homogenous. The goal is to reduce the sample's particle size to be smaller than the wavelength of the IR light to prevent scattering effects.[20]
Loading the Die: Carefully transfer a portion of the powder mixture into the pellet die assembly. Distribute it evenly across the surface of the die's anvil.
Pressing: Place the die into a hydraulic press. Apply pressure according to the manufacturer's instructions, typically around 8-10 tons, for 1-2 minutes.[20] This high pressure causes the KBr to fuse into a transparent disc.
Pellet Retrieval: Carefully release the pressure and disassemble the die. The resulting pellet should be thin, transparent, or translucent.
Analysis: Place the KBr pellet into the sample holder of the FT-IR spectrometer and acquire the spectrum.
A Comparative Analysis for Drug Development Professionals: 2-(4-nitrophenyl)pentanoic acid vs. 2-(4-nitrophenyl)butanoic acid
In the landscape of pharmaceutical intermediates and scaffold development, even subtle molecular modifications can lead to significant shifts in physicochemical properties, biological activity, and metabolic fate. This g...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical intermediates and scaffold development, even subtle molecular modifications can lead to significant shifts in physicochemical properties, biological activity, and metabolic fate. This guide provides an in-depth comparison of two closely related nitrophenylalkanoic acids: 2-(4-nitrophenyl)pentanoic acid and its lower homolog, 2-(4-nitrophenyl)butanoic acid.
While structurally similar—differing by a single methylene unit—these compounds present distinct profiles that are critical for researchers in medicinal chemistry and process development to understand. 2-(4-nitrophenyl)butanoic acid is a well-documented intermediate in the synthesis of the anti-platelet agent indobufen, anchoring its relevance in established pharmaceutical pathways.[1][2][3] The properties and potential of its pentanoic acid counterpart, however, are less characterized, offering a frontier for novel structure-activity relationship (SAR) studies. This document synthesizes available data, discusses theoretical implications based on established chemical principles, and provides actionable experimental protocols for comparative evaluation.
I. Physicochemical Characteristics: A Tale of a Single Carbon
The addition of a methylene group in the alkyl chain, moving from the butanoic to the pentanoic acid derivative, predictably alters key physical properties. This change primarily influences molecular weight and lipophilicity (hydrophobicity), which have downstream consequences for solubility, membrane permeability, and protein binding.
The additional alkyl group increases lipophilicity.
Solubility
Sparingly soluble in water; soluble in methanol, ethanol, acetone[2]
Predicted: Lower aqueous solubility; good solubility in organic solvents
Increased lipophilicity reduces affinity for water.
The most significant predicted difference is the increase in the octanol-water partition coefficient (LogP), a key indicator of lipophilicity. This seemingly minor structural change is paramount, as it can dictate how the molecule behaves in a biological system.
II. Synthesis Strategy and Chemical Reactivity
Both compounds can be synthesized via analogous routes, typically involving the nitration of a corresponding 2-phenylalkanoic acid precursor. The choice of this strategy is rooted in the high regioselectivity of the nitration at the para-position of the phenyl ring, driven by the directing effects of the alkyl group, and the commercial availability of the starting materials.
A common synthetic approach is outlined below:
Caption: General workflow for the synthesis of 2-(4-nitrophenyl)alkanoic acids.
Causality in Synthesis:
Starting Material Selection: 2-Phenylbutyric acid and 2-phenylpentanoic acid serve as readily available precursors. An alternative route involves the alkylation of a nitrophenyl acetonitrile derivative followed by hydrolysis.[3]
Reaction Conditions: The nitration is performed at low temperatures (e.g., below 0°C) to control the exothermic reaction and minimize the formation of dinitro byproducts, ensuring higher purity of the desired para-isomer.[6]
Purification: Recrystallization from a suitable solvent system, such as toluene/hexane, is crucial for isolating the product with high purity, which is essential for its use as a pharmaceutical intermediate.[6]
Reactivity Insights:
The chemical reactivity of both molecules is dominated by two key functional groups:
The Nitro Group (NO₂): As a strong electron-withdrawing group, it deactivates the aromatic ring towards further electrophilic substitution but provides a versatile handle for chemical modification.[1] Its reduction to an amine (NH₂) is a common and critical transformation, opening pathways to a vast array of derivatives, including amides and sulfonamides, for SAR exploration. The nitro moiety itself can be both a pharmacophore and a toxicophore, contributing to biological activity through redox cycling or electrostatic interactions.[7]
The Carboxylic Acid (-COOH): This group imparts acidity and serves as a primary site for forming prodrugs or modifying pharmacokinetics through esterification or amidation.[8]
III. Comparative Biological Activity and Structure-Activity Relationship (SAR)
Direct comparative biological data for 2-(4-nitrophenyl)pentanoic acid is not extensively published. However, by leveraging the known activity of its butanoic analog and established SAR principles for the broader class of 2-arylpropionic acids (the family of many NSAIDs like ibuprofen), we can construct a robust hypothesis.[9]
Known Context: 2-(4-nitrophenyl)butanoic acid is a key intermediate for indobufen , a reversible platelet aggregation inhibitor.[1][2] This establishes a clear biological context related to antithrombotic activity. The broader class of arylalkanoic acids is known for anti-inflammatory activity, primarily through inhibition of cyclooxygenase (COX) enzymes.
Hypothesized Impact of the Longer Alkyl Chain:
Increased Lipophilicity and Target Affinity: The higher predicted LogP of the pentanoic acid derivative suggests it may exhibit enhanced membrane permeability. This could lead to better access to intracellular targets. However, this increased hydrophobicity could also lead to non-specific binding to plasma proteins like albumin, potentially reducing the concentration of the free, active drug.
Steric Fit within the Target's Binding Pocket: For enzymes like COX, the active site is a hydrophobic channel. The additional length of the propyl group (in the pentanoic acid) compared to the ethyl group (in the butanoic acid) will alter how the molecule fits within this channel. This could either improve binding by accessing deeper hydrophobic pockets or hinder it due to steric clashes. The SAR for this class is often highly sensitive to the size and shape of the substituent at the alpha-carbon.[10][11]
Metabolic Stability: Longer alkyl chains can introduce new sites for oxidative metabolism by cytochrome P450 enzymes (e.g., ω- and (ω-1)-hydroxylation). This could lead to a different metabolic profile and potentially a shorter half-life for the pentanoic acid derivative compared to its butanoic counterpart.
The presence of the nitro group is a significant contributor to the overall biological profile. Nitroaromatic compounds are known to possess a wide spectrum of activities, including antimicrobial and anticancer effects, often mediated by their ability to undergo bioreduction under hypoxic conditions.[12][13] Any comparative study must consider that this moiety could confer activities beyond simple anti-inflammatory or anti-platelet effects.
IV. Recommended Experimental Protocols for Comparative Evaluation
To empirically validate the hypothesized differences, a tiered experimental approach is recommended. The following protocols provide self-validating systems for a head-to-head comparison.
A. In Vitro Assay: Cyclooxygenase (COX-1/COX-2) Inhibition
This assay directly assesses the anti-inflammatory potential by measuring the inhibition of prostaglandin synthesis.
Principle: The activity of COX enzymes is determined by monitoring the rate of oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), during the reduction of prostaglandin G₂ (PGG₂) to prostaglandin H₂ (PGH₂).
Step-by-Step Protocol:
Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme cofactor, purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and TMPD solution.
Compound Preparation: Prepare stock solutions of 2-(4-nitrophenyl)pentanoic acid and 2-(4-nitrophenyl)butanoic acid in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.
Assay Plate Setup: In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compounds at various concentrations. Include wells for a positive control (e.g., diclofenac) and a vehicle control (DMSO).
Incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compounds to bind to the enzyme.
Reaction Initiation: Add arachidonic acid and TMPD to all wells to initiate the reaction.
Data Acquisition: Immediately measure the absorbance at 590 nm over time using a microplate reader. The rate of change in absorbance is proportional to COX activity.
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) for each compound against both COX-1 and COX-2.
A Senior Application Scientist's Guide to Elemental Analysis of 2-(4-nitrophenyl)pentanoic acid: Standards, Protocols, and Data Interpretation
For researchers, scientists, and drug development professionals, establishing the purity and elemental composition of a new chemical entity is a foundational requirement. For a compound like 2-(4-nitrophenyl)pentanoic ac...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, establishing the purity and elemental composition of a new chemical entity is a foundational requirement. For a compound like 2-(4-nitrophenyl)pentanoic acid, a nitro-aromatic carboxylic acid, this process demands not only precision but also a nuanced understanding of the analytical techniques involved. This guide provides an in-depth comparison of standards, a detailed experimental protocol for combustion-based elemental analysis, and expert insights into overcoming the specific challenges posed by nitro-containing compounds.
The Theoretical Benchmark: Elemental Composition of 2-(4-nitrophenyl)pentanoic acid
Before any analysis, the theoretical composition must be calculated. This value is the absolute standard against which all experimental results are measured.
Molecular Formula: C₁₁H₁₃NO₄
Molar Mass: 223.23 g/mol
Element
Atomic Mass ( g/mol )
Atoms
Total Mass ( g/mol )
Theoretical Percentage
Carbon (C)
12.011
11
132.121
59.18%
Hydrogen (H)
1.008
13
13.104
5.87%
Nitrogen (N)
14.007
1
14.007
6.27%
Oxygen (O)
15.999
4
63.996
28.67%
Note: Oxygen is typically determined by difference or through a separate pyrolysis method and is not part of a standard CHN analysis.
The universally accepted criterion for purity in both academic and pharmaceutical settings is that experimental values must fall within ±0.4% of these theoretical values[1].
Element
Theoretical %
Lower Acceptance Limit
Upper Acceptance Limit
% C
59.18
58.78
59.58
% H
5.87
5.47
6.27
% N
6.27
5.87
6.67
The Gold Standard: Combustion-Based CHN Analysis (Dumas Method)
The workhorse for determining the elemental composition of organic compounds is the combustion method, often performed on an automated CHN analyzer[2][3]. This technique offers speed, simplicity, and high precision when properly calibrated and maintained[4].
Principle of Operation
The sample is combusted in a high-temperature furnace (~1000°C) in the presence of excess oxygen. This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOₓ). These gases are then passed through a reduction chamber containing heated copper, which reduces the NOₓ to elemental nitrogen (N₂) and removes excess oxygen. The resulting gas mixture (CO₂, H₂O, N₂) is then separated, and the concentration of each component is measured by a thermal conductivity detector (TCD)[3][5].
Experimental Workflow Diagram
Caption: Decision workflow for troubleshooting low nitrogen results.
Orthogonal Verification: Comparison with Alternative Techniques
While elemental analysis is the standard for confirming elemental composition, it provides limited information about impurities. Other techniques should be used for a comprehensive purity assessment.[6][7][8]
Technique
Primary Purpose
Strengths
Limitations
Elemental Analysis (EA)
Confirms elemental composition and empirical formula.
Fast, inexpensive, highly precise for C, H, N, S. The established standard for composition.[3]
Does not identify or quantify impurities unless their composition is significantly different from the analyte. Insensitive to residual solvents, water, or inorganic salts.
Quantitative NMR (qNMR)
Determines the absolute purity of a substance against a certified internal standard.
Provides structural confirmation and purity from a single experiment. Can quantify impurities without needing a reference standard for the impurity itself. Nondestructive.[9][10]
Requires a certified, stable internal standard. Signal overlap in complex mixtures can complicate quantification. Higher initial instrument cost.
High-Resolution Mass Spectrometry (HRMS)
Provides a highly accurate mass measurement to confirm the molecular formula.
Extremely sensitive and accurate (typically <5 ppm mass error). Confirms the molecular formula with high confidence.
Not inherently quantitative without extensive calibration. Isotopic patterns can be complex. Provides little information on overall sample purity.
Senior Scientist's Recommendation: For a regulatory or publication-quality data package, elemental analysis is mandatory to confirm the elemental ratios. This should be complemented by ¹H qNMR to establish absolute purity and identify/quantify any proton-containing impurities (e.g., residual solvents) and HRMS to unequivocally confirm the molecular formula.
Conclusion
Verifying the elemental composition of 2-(4-nitrophenyl)pentanoic acid is a critical step that requires more than just running a sample. It demands a systematic, self-validating approach, from selecting the right calibration standards to understanding the specific chemical challenges posed by the nitro functional group. By employing a robust combustion analysis protocol, being prepared to troubleshoot potential issues, and complementing the data with orthogonal techniques like qNMR and HRMS, researchers can generate a comprehensive and trustworthy data package that definitively establishes the identity and purity of their compound.
References
ASTM International. (2021). Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants (ASTM D5291-21). Retrieved from the ASTM website.
[11][12]2. ASTM International. ASTM D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants -- eLearning Course. Retrieved from the ASTM website.
[13]3. Analytical Method. D-5291 - Analytical Method. Retrieved from the Analytical Method website.
[14]4. Public.Resource.Org. (2023). ASTM D5291 − 10: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Internet Archive.
[15]5. Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
[6][7][8]6. Elemental Microanalysis. Reference materials for micro analysis CHN O S. Retrieved from Elemental Microanalysis website.
[16]7. Culmo, R. F. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PerkinElmer, Inc.
[17]8. MilliporeSigma. Certified Reference Materials. Retrieved from the MilliporeSigma website.
[18]9. Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from the Emery Pharma website.
[9]10. ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from the ResolveMass website.
[10]11. VELP Scientifica. Elemental Analysis and the Dumas Method. Retrieved from the VELP Scientifica website.
[5]12. Analytik Jena. Combustion Elemental Analysis. Retrieved from the Analytik Jena website.
13. Exeter Analytical, Inc. ANALYSIS OF NITROCELLULOSE USING THE 440 ELEMENTAL ANALYZER. Retrieved from the Exeter Analytical website.
[19]14. Z. J. T. (2020). An International Study Evaluating Elemental Analysis. ACS Omega, 5(3), 1355–1360.
[1]15. Wikipedia. Combustion analysis. Retrieved from Wikipedia.
[2]16. Alfa Chemistry. (2020). Certified Reference Materials (CRMs). Retrieved from the Alfa Chemistry website.
[20]17. AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from the AZoM website.
[3]18. VELP Scientifica. Application Note - CHNS Determination in Pharmaceutical Products by Flash Combustion. Retrieved from the VELP Scientifica website.
[21]19. Thermo Fisher Scientific. AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA. Retrieved from the Thermo Fisher Scientific website.
[22]20. U.S. Food & Drug Administration. (2022). MAPP 5310.7 Rev. 2: Acceptability of Standards from Alternative Compendia (BP/EP/JP). Retrieved from the FDA website.
21. MilliporeSigma. Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. Retrieved from the MilliporeSigma website.
Comparative Validation Guide: Melting Point Determination Strategies for 2-(4-nitrophenyl)pentanoic Acid
Introduction: The Validation Challenge 2-(4-nitrophenyl)pentanoic acid is a critical synthetic intermediate, structurally homologous to precursors used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) l...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Validation Challenge
2-(4-nitrophenyl)pentanoic acid is a critical synthetic intermediate, structurally homologous to precursors used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Indobufen. As a carboxylic acid derivative with a nitro-aromatic core, its solid-state characterization is pivotal for establishing purity and identity.
However, validating this compound presents specific challenges:
Hygroscopicity: The carboxylic acid moiety can form hydrogen-bonded dimers or absorb atmospheric moisture, artificially depressing the melting point (MP).
Thermal History: Polymorphism is common in phenyl-alkanoic acids, where rapid cooling during synthesis may lock in metastable forms.
Homolog Confusion: It is easily confused with its ethyl-analog (2-(4-nitrophenyl)butyric acid, MP ~121–123°C) or methyl-analog (2-(4-nitrophenyl)propionic acid, MP ~88–89°C). Precise MP determination is the primary screen to rule out cross-contamination.
This guide objectively compares three determination methodologies—Manual Capillary , Automated Optoelectronic , and Differential Scanning Calorimetry (DSC) —to help you select the correct validation protocol for your stage of development.
Technical Deep Dive: The Physics of Fusion
Melting is not merely a visual event; it is a thermodynamic transition where the crystal lattice collapses. For 2-(4-nitrophenyl)pentanoic acid, the melting point is governed by the breaking of intermolecular hydrogen bonds between carboxylic acid dimers and the van der Waals forces of the pentyl chain.
The Impurity Effect: According to the freezing point depression law (Cryoscopic constant), impurities disrupt the lattice, lowering the onset temperature (
) and broadening the melting range.
The "True" Melting Point: In validation, we seek the thermodynamic equilibrium temperature (
), not just the "clear point" observed visually.
Comparative Methodology Analysis
Method A: Manual Capillary (USP <741> Class Ia)
The traditional baseline.
Principle: A pulverized sample is packed into a glass capillary and heated in an oil bath. An operator visually records the "onset" (first liquid) and "clear point" (complete melt).[1]
Protocol:
Dry sample at 60°C under vacuum for 3 hours to remove surface moisture.
Pack capillary to 3 mm height; tap to eliminate air pockets.
Insert into bath at
.
Ramp at 1°C/min.
Performance Data:
Precision: Low (Operator dependent).
Bias: High (Tendency to overshoot
).
Suitability: Quick checks in early synthesis; not recommended for final validation.
Method B: Automated Optoelectronic Detection
The QC workhorse.
Principle: Uses a transmission photometer. As the crystals melt, light transmission increases. The instrument calculates the MP based on a pre-set threshold (e.g., 50% transmission).
Protocol:
Sample prep identical to Method A.
Set "Start Temperature" to 80°C (assuming expected range ~90-110°C).
Ramp rate: 1.0°C/min (Critical for equilibrium).
Threshold: Set Onset at 10% transmission, Clear Point at 90%.
Performance Data:
Precision: High (±0.3°C).
Compliance: Excellent (21 CFR Part 11 audit trails).
Suitability: Routine Quality Control (QC) release testing.
Method C: Differential Scanning Calorimetry (DSC)
The Gold Standard for Validation.
Principle: Measures the heat flow difference between the sample and a reference pan. Melting appears as a sharp endothermic peak.[2] The onset is calculated geometrically (extrapolated onset), which is independent of sample mass.
Protocol:
Weigh 2–4 mg of sample into an aluminum pan; crimp with a pinhole lid (allows volatiles to escape).
Purge with Nitrogen (50 mL/min).
Ramp: 10°C/min (Standard DSC rate) or 2°C/min for purity determination.
Analyze the Extrapolated Onset Temperature (
) , not the peak maximum.
Performance Data:
Precision: Very High (±0.1°C).
Insight: Distinguishes between moisture loss (broad shallow endotherm <100°C) and melting (sharp deep endotherm).
Suitability: Reference Standard characterization and polymorph screening.
Data Summary & Decision Matrix
The following table summarizes the performance metrics for validating 2-(4-nitrophenyl)pentanoic acid.
Feature
Manual Capillary
Automated Optoelectronic
DSC (Heat Flux)
Primary Output
Visual Range (Onset-Clear)
Calculated Points
Enthalpy () &
Sample Size
~5 mg
~5 mg
2–5 mg
Precision (1)
± 1.0°C
± 0.3°C
± 0.1°C
Moisture Sensitivity
High (Obscures visual onset)
Moderate
Low (Separates events)
Throughput
Low (1 sample/run)
High (3-6 samples/run)
Low (1 sample/run)
Cost
$
Best Use Case
Rough Synthesis Check
Final Product Release (QC)
Primary Validation & Purity
Validation Workflow Logic
The following diagram illustrates the decision process for selecting the appropriate method based on the development stage of the compound.
Figure 1: Decision matrix for melting point method selection based on regulatory requirements and data granularity needs.
Critical Experimental Protocol: The "Self-Validating" System
To ensure scientific integrity, you must treat the instrument and the sample as a coupled system. Follow this Self-Validating Protocol for the Automated Method (Method B), which balances precision with throughput.
Step 1: System Suitability Test (SST)
Before analyzing the target 2-(4-nitrophenyl)pentanoic acid, run a standard with a known MP close to the target (e.g., Vanillin, MP 81–83°C or Benzoic Acid, MP 122.4°C ).
Acceptance Criteria: Measured
must be within ±0.5°C of the certified value.
Step 2: Sample Preparation (The "Pack")
Grinding: Gently grind the sample in an agate mortar. Why? Large crystals cause "hot spots" and uneven melting; fine powder ensures thermodynamic equilibrium.
Filling: Fill the capillary to exactly 3 mm. Why? Too little (<2 mm) causes rapid melting (low bias); too much (>4 mm) causes a thermal lag (high bias).
Packing: Drop the capillary through a 1-meter glass tube onto a hard surface 5 times. This "tamping" ensures a packing density that mimics the calibration standard.
Step 3: The Ramp
Execute a "Scout Run" at 5°C/min to find the approximate MP. Then, perform the "Validation Run" starting 5°C below the scouted onset at a rate of 1.0°C/min .
Note: Rates >1°C/min will artificially elevate the observed MP due to thermal lag in the sensor.
References
United States Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature. USP-NF. Link
Mettler Toledo. (2020). Thermal Analysis of Pharmaceuticals: DSC and TGA. Application Handbook. Link
Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Standard text for DSC mechanics).
PubChem. (2025). 2-(4-Nitrophenyl)butyric acid (Homolog Reference Data). National Library of Medicine. Link
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Executive Summary & Operational Urgency As a Senior Application Scientist, I frequently observe that the disposal of functionalized aromatic acids—specifically nitro-substituted variants like 2-(4-nitrophenyl)pentanoic a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Operational Urgency
As a Senior Application Scientist, I frequently observe that the disposal of functionalized aromatic acids—specifically nitro-substituted variants like 2-(4-nitrophenyl)pentanoic acid —is often mishandled due to a misunderstanding of their dual-hazard nature. This compound is not merely an organic acid; it is a nitroaromatic .
The presence of the nitro group (
) introduces a redox-active moiety that renders the molecule susceptible to exothermic reduction and potential shock sensitivity if metal salts are formed. Do not treat this simply as "generic organic waste."
This guide provides a field-proven, self-validating protocol for the segregation, stabilization, and disposal of 2-(4-nitrophenyl)pentanoic acid, ensuring compliance with RCRA standards and preventing laboratory accidents.
Chemical Profile & Hazard Logic
To dispose of a chemical safely, you must understand the mechanisms that make it dangerous.
Table 1: Physicochemical Properties Relevant to Disposal
Incompatible with strong bases (exothermic neutralization).
Functional Groups
Nitro (), Carboxyl ()
Risk of explosion: Formation of unstable nitronate salts if mixed with strong alkalis.
Water Solubility
Low (Hydrophobic alkyl chain)
Precipitates in aqueous waste; can clog lines or form "hot spots" in waste containers.
RCRA Status
Unlisted (Characteristic Waste)
Likely D002 (Corrosive) or Toxic depending on concentration/matrix.
The "Why" Behind the Protocol
Avoidance of Nitronate Formation: Nitro compounds with alpha-hydrogens (or in this case, a carboxylic acid adjacent to the ring) can react with strong bases (like Sodium Hydroxide) to form salts. While the carboxylic acid proton is removed first, the nitro group sensitizes the ring. Never dispose of this compound in the "Basic/Caustic" waste stream.
Prevention of Uncontrolled Reduction: The nitro group is easily reduced to an amine. Mixing this waste with strong reducing agents (e.g., borohydrides, hydrazines) can trigger a violent, heat-generating reaction.
Waste Segregation Workflow
Visualizing the waste stream is critical for preventing cross-contamination. The following logic gate ensures the compound reaches the correct incineration path.
Figure 1: Decision logic for segregating nitroaromatic acid waste. Note the critical prohibition against basic waste streams.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Best for: Expired reagents, synthesis byproducts, or contaminated weighing papers.
PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 dust mask or fume hood sash lowered.
Primary Containment: Transfer the solid material into a clear, sealable polyethylene bag (e.g., Ziploc) or a screw-top wide-mouth jar.
Scientific Rationale: Polyethylene is resistant to weak organic acids and prevents dust aerosolization.
Secondary Containment: Place the primary container into a secondary bag or the lab's designated "Solid Organic Waste" drum.
Labeling: Affix a hazardous waste tag immediately.
Best for: Reaction mixtures, mother liquors, or HPLC waste.
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste container (e.g., do not put chloroform solutions in non-fluorinated plastic containers if storing long-term).
Acidification (Self-Validating Step):
Check the pH of the waste solution using a pH strip.
Validation: The pH should be < 7. If neutral or basic, do not acidify rapidly. If the solution is basic, the nitro acid exists as a salt.
Action: Pour into the "Organic Solvents" waste container.
Segregation:
DO NOT pour into the "Aqueous Acid" stream (like Sulfuric/Nitric waste). Nitration of the alkyl chain or ring could occur if mixed with concentrated nitric acid, creating unstable high-explosive analogs.
DO NOT pour into "Basic/Caustic" waste.
Target Stream: "Organic Solvents" (Halogenated or Non-Halogenated depending on the solvent).
Emergency Response: Spill Cleanup
If 2-(4-nitrophenyl)pentanoic acid is spilled, the response must prioritize containment of the dust (if solid) to prevent inhalation and environmental spread.
Figure 2: Workflow for safe spill remediation. Wetting the solid is crucial to prevent inhalation of nitroaromatic dust.
Regulatory & Compliance Framework
Adherence to federal regulations is mandatory. This compound falls under the following frameworks:
EPA RCRA (40 CFR 261): While not explicitly P-listed, it must be characterized by the generator. If the waste exhibits corrosivity (pH < 2) or ignitability, it carries D002 or D001 codes.
DOT (Department of Transportation): For transport, this likely falls under UN 3261, Corrosive solid, acidic, organic, n.o.s. (2-(4-nitrophenyl)pentanoic acid) or UN 2811, Toxic solids, organic, n.o.s. depending on specific LD50 data.
Destruction Method: The preferred industry standard for nitroaromatics is Rotary Kiln Incineration . This ensures the complete thermal oxidation of the nitro group to nitrogen oxides (
), which are then scrubbed, preventing the release of toxic unburnt organics.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6918, 4-Nitrophenylacetic acid (Structural Analog). Retrieved from [Link]
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]